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  • Product: 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one
  • CAS: 586-16-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one

The following technical guide details the chemical structure, synthesis, and properties of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one. A Critical Scaffold for Fluorinated Pharmaceuticals and Liquid Crystals Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one.

A Critical Scaffold for Fluorinated Pharmaceuticals and Liquid Crystals

Executive Summary & Chemical Identity[1][2][3]

1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (CAS 586-16-3), also known as 3'-Fluoro-4'-hydroxypropiophenone, represents a high-value intermediate in medicinal chemistry. Its structural significance lies in the bioisosteric modulation provided by the fluorine atom ortho to the phenolic hydroxyl group. This substitution pattern lowers the pKa of the phenol (increasing acidity) and enhances lipophilicity (LogP) compared to the non-fluorinated parent, 4'-hydroxypropiophenone. These properties are critical for optimizing the pharmacokinetics of downstream active pharmaceutical ingredients (APIs), particularly in the synthesis of fluorinated flavones and kinase inhibitors .[1]

Chemical Profile Table[3][5]
PropertySpecification
IUPAC Name 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one
Common Name 3'-Fluoro-4'-hydroxypropiophenone
CAS Number 586-16-3
Molecular Formula C₉H₉FO₂
Molecular Weight 168.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 109–110 °C
Solubility Soluble in MeOH, EtOH, DMSO, EtOAc; sparingly soluble in water
pKa (Predicted) ~7.2 (Acidified by ortho-F; Phenol is typically ~10)

Structural Analysis & Reactivity

The molecule features a polarized push-pull system. The electron-donating hydroxyl group (activator) at position 4 is electronically counterbalanced by the electron-withdrawing ketone at position 1 and the inductive withdrawal of the fluorine at position 3.

Electronic Effects
  • Fluorine Effect: The fluorine atom at C3 exerts a strong inductive effect (-I), pulling electron density from the O-H bond, thereby increasing the acidity of the phenol. This makes the hydroxyl proton more labile for alkylation reactions (e.g., ether formation).

  • Carbonyl Directing: The propanoyl group is a meta-director, but the strong ortho/para-directing hydroxyl group dominates electrophilic aromatic substitution (EAS) patterns. Future functionalization (e.g., nitration, halogenation) will occur preferentially at C5 (ortho to OH, meta to ketone).

Visualization: Reactivity Map

The following diagram illustrates the electronic influences and reactive sites on the scaffold.

ReactivityMap Molecule 1-(3-Fluoro-4-hydroxyphenyl) propan-1-one C4_OH C4-Hydroxyl (Nucleophilic Site) Enhanced Acidity Molecule->C4_OH Alkylation/Esterification C1_Ketone C1-Ketone (Electrophilic Site) Target for Reduction/Grignard Molecule->C1_Ketone Derivatization C3_F C3-Fluorine (Metabolic Block) Increases Lipophilicity Molecule->C3_F Bioisostere C5_Pos C5-Position (Sterically Accessible) Site for EAS Molecule->C5_Pos Halogenation/Nitration

Figure 1: Functional reactivity map of the 3-fluoro-4-hydroxypropiophenone scaffold.

Synthetic Methodology

The most robust industrial route to CAS 586-16-3 is the Fries Rearrangement of 2-fluorophenyl propionate. This method is preferred over direct Friedel-Crafts acylation of 2-fluorophenol due to superior regioselectivity (avoiding ortho-acylation relative to the phenol).

Protocol: Fries Rearrangement Route

Objective: Synthesize 10g of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one.

Reagents
  • 2-Fluorophenol (Starting Material)

  • Propionyl Chloride (Acylating Agent)[2]

  • Aluminum Chloride (AlCl₃) (Lewis Acid Catalyst)[3]

  • Dichloromethane (DCM) (Solvent)

  • Hydrochloric Acid (1M) (Quenching)[4]

Step 1: Esterification (Formation of 2-Fluorophenyl Propionate)
  • Setup: Charge a 250 mL round-bottom flask with 2-fluorophenol (11.2 g, 100 mmol) and DCM (100 mL). Add triethylamine (15.3 mL, 110 mmol) as a base scavenger.

  • Addition: Cool to 0°C. Dropwise add propionyl chloride (9.6 mL, 110 mmol) over 30 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) until phenol is consumed.

  • Workup: Wash with water (2 x 50 mL), dry over MgSO₄, and concentrate in vacuo to yield the intermediate ester (Oil).

Step 2: Fries Rearrangement
  • Setup: Dissolve the crude ester from Step 1 in neat conditions or minimal chlorobenzene (industrial preference) or DCM (lab scale). Here we use neat conditions for atom economy.

  • Catalysis: Add anhydrous AlCl₃ (16.0 g, 120 mmol) slowly to the ester. Caution: Exothermic.

  • Heating: Heat the mixture to 120°C for 2 hours. (High temperature favors the para-rearrangement product, which is the target 4-hydroxy isomer).

  • Quenching: Cool to RT. Carefully pour the viscous aluminum complex into ice-cold 1M HCl (200 mL) to hydrolyze the complex.

  • Isolation: Extract the resulting precipitate/oil with EtOAc (3 x 100 mL).

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene.

  • Yield: Expected yield ~65-75%. Target mass ~11-12g.

Mechanism Visualization

FriesMechanism Step1 2-Fluorophenyl Propionate + AlCl3 Step2 Coordination of AlCl3 to Carbonyl Oxygen Step1->Step2 Step3 Acylium Ion Generation (Cleavage of O-C bond) Step2->Step3 Step4 Electrophilic Attack at Para-Position (C4) Step3->Step4 Migration Step5 Aluminum Complex Intermediate Step4->Step5 Step6 Hydrolysis (HCl/H2O) -> Target Ketone Step5->Step6

Figure 2: Step-wise mechanism of the Fries Rearrangement yielding the para-isomer.

Analytical Characterization

To validate the structure, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)[3][8]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.5 ppm (s, 1H): Phenolic -OH (Broad, D₂O exchangeable).

    • δ 7.6 – 7.7 ppm (m, 2H): H-2 and H-6 (Aromatic protons ortho/meta to ketone). Note: H-2 shows coupling to F (J_HF ~10-12 Hz).

    • δ 7.05 ppm (t, 1H): H-5 (Aromatic proton ortho to OH).

    • δ 2.90 ppm (q, 2H, J=7.2 Hz): Methylene protons (-CH₂-) of the propyl group.

    • δ 1.08 ppm (t, 3H, J=7.2 Hz): Methyl protons (-CH₃).

Infrared Spectroscopy (IR)[3]
  • 3200–3400 cm⁻¹: O-H stretch (Broad, H-bonded).

  • 1660–1670 cm⁻¹: C=O stretch (Conjugated ketone). Lower frequency than non-conjugated ketones due to resonance.

  • 1100–1200 cm⁻¹: C-F stretch (Strong).

Applications in Drug Discovery

This scaffold is not merely an endpoint but a "divergent intermediate."

  • Fluorinated Flavonoids:

    • Condensation of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one with aromatic aldehydes (Claisen-Schmidt condensation) yields fluorinated chalcones .

    • Subsequent cyclization produces 3-fluoroflavones , a class of compounds exhibiting potent antioxidant and anti-inflammatory activity. The fluorine atom improves metabolic stability against O-methylation by COMT (Catechol-O-methyltransferase).

  • Liquid Crystal Mesogens:

    • The 3-fluoro-4-hydroxy core is a classic "head group" for liquid crystals. Alkylation of the hydroxyl group with long alkyl chains, followed by reduction of the ketone, yields mesogenic cores with negative dielectric anisotropy, useful in vertical alignment (VA) displays.

Safety & Handling (SDS Summary)

  • Hazards:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Hygroscopic; keep dry.

References

  • Sigma-Aldrich. Product Specification: 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one. Retrieved from

  • PubChem.[5] Compound Summary for CID 519479: 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one (Analogous Data). Retrieved from

  • Echemi. 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one Product Details. Retrieved from

  • Royal Society of Chemistry. One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones. Retrieved from

  • Google Patents. Process for the preparation of hydroxypropiophenones via Fries Rearrangement (CN104370727A). Retrieved from

Sources

Exploratory

Solubility Profiling of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one: Methodologies & Predictive Analytics

Topic: Solubility Profile of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one in Organic Solvents Document Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist[1][2][3] Executive Summary The precise solub...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one in Organic Solvents Document Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist[1][2][3]

Executive Summary

The precise solubility profile of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (CAS: 586-16-3), also known as 3-fluoro-4-hydroxypropiophenone, is a critical parameter in the optimization of pharmaceutical intermediates.[1][2] As a key building block for fluorinated bioactive scaffolds, its dissolution behavior dictates the efficiency of nucleophilic substitution reactions and the purity achievable during recrystallization.[2]

This guide provides a comprehensive framework for establishing the solubility landscape of this compound. Unlike generic datasheets, this document synthesizes theoretical structure-property relationships (SPR) with rigorous experimental protocols, enabling researchers to generate and validate thermodynamic data necessary for process scale-up.[1][2]

Chemical Identity & Theoretical Framework[1][2][3]

Structural Analysis

The solubility behavior of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one is governed by the interplay between its hydrophobic propiophenone backbone and two competing polar functionalities: the phenolic hydroxyl group and the carbonyl moiety.[1][2]

FeatureFunctionalitySolubility Impact
Phenolic -OH H-Bond Donor/AcceptorEnhances solubility in polar protic solvents (Alcohols).[1][2][3]
Carbonyl (C=O) H-Bond AcceptorFacilitates solubility in polar aprotic solvents (Acetone, DMSO).[1][2][3]
Fluorine (-F) Inductive Effect / LipophilicityIncreases lipophilicity relative to the non-fluorinated analog; reduces water solubility.[1][2][3]
Propyl Chain Hydrophobic RegionPromotes solubility in moderately non-polar solvents (Ethyl Acetate, Toluene).[2][3]
Predictive Solubility Landscape

Based on the behavior of the structural analog 4'-hydroxypropiophenone (CAS 70-70-2), we can project the following solubility hierarchy. The introduction of the fluorine atom at the ortho position to the hydroxyl group increases the acidity of the phenol (pKa modulation) and slightly reduces overall polarity due to the high electronegativity of fluorine, which tightens the electron cloud.

  • High Solubility: Acetone, Methanol, Ethanol, DMSO, DMF.[1][2]

  • Moderate Solubility: Ethyl Acetate, Isopropanol (IPA), Acetonitrile.[1][2]

  • Low Solubility: Toluene, Chloroform, Dichloromethane.[1][2][3]

  • Insoluble/Sparingly Soluble: Water, Hexane, Cyclohexane.[1][2][3]

Experimental Protocols for Solubility Determination

To generate a definitive solubility profile, the Static Gravimetric Method coupled with UV-Vis Spectrophotometry is the industry standard for accuracy.[1][2][3]

Protocol: Static Equilibrium Method

Objective: Determine the mole fraction solubility (


) at temperatures ranging from 278.15 K to 323.15 K.[1][2][3]

Reagents:

  • Solute: 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (Purity > 99%)[1][2]

  • Solvents: Analytical grade (MeOH, EtOH, Acetone, EtOAc, Toluene)[1]

Workflow:

  • Saturation: Add excess solute to 50 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension magnetically at the target temperature (

    
     K) for 24 hours.
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a syringe equipped with a 0.22 µm pre-heated syringe filter.

  • Quantification: Dilute the aliquot and analyze via HPLC or UV-Vis (approx.

    
     nm, verify experimentally).
    
  • Gravimetric Check: Evaporate a known volume of supernatant to dryness and weigh the residue to cross-validate HPLC results.

Visualization: Solubility Determination Workflow

SolubilityWorkflow cluster_Analysis Quantification Start Start: Select Solvent & Temperature Mix Add Excess Solute to Solvent Start->Mix Equilibrate Stir for 24h at T ± 0.05 K Mix->Equilibrate Settle Settle Phase (2h) Equilibrate->Settle Filter Syringe Filter (0.22 µm) (Pre-heated) Settle->Filter HPLC HPLC Analysis (Peak Area) Filter->HPLC Gravimetric Gravimetric Analysis (Dry Weight) Filter->Gravimetric Calc Calculate Mole Fraction (x) HPLC->Calc Gravimetric->Calc Model Fit to Apelblat Equation Calc->Model caption Fig 1. Standardized workflow for static equilibrium solubility determination.

Thermodynamic Modeling & Data Correlation

Raw experimental data must be correlated using thermodynamic models to allow for interpolation and process design.[2][3]

The Modified Apelblat Equation

The solubility of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one in pure solvents is best correlated using the modified Apelblat equation, which accounts for the non-ideal behavior of the solution:



  • 
     : Mole fraction solubility.[1][2][3]
    
  • 
     : Absolute temperature (K).[1][2][3][4]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    

Application:

  • Plot

    
     vs. 
    
    
    
    .[1][2][3]
  • If the plot is linear,

    
     (van't Hoff behavior).[2][3]
    
  • If curved, the full Apelblat equation is required to capture the temperature dependence of the enthalpy of solution.[2][3]

Thermodynamic Parameters

From the solubility data, calculate the dissolution enthalpy (


) and entropy (

) using the van't Hoff equation at the mean harmonic temperature (

):


  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).[2][3]
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon mixing).[1][2][3]
    

Solvent Selection for Crystallization[1]

Choosing the right solvent system is pivotal for yield and purity.[2][3] Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), we categorize solvents for this fluorinated phenol.

Solvent Screening Matrix[2][3]
Solvent ClassRepresentative SolventsPredicted SolubilityProcess Utility
Polar Protic Methanol, EthanolHigh Excellent for reaction media; often too soluble for high-yield crystallization alone.[1][2][3]
Polar Aprotic Acetone, Ethyl AcetateHigh/Moderate Good intermediate solvents; Acetone is a strong solvent, EtOAc is a good anti-solvent candidate.[1][2][3]
Non-Polar Toluene, HexaneLow/Insoluble Anti-solvents. Use Toluene to drive precipitation or Hexane to wash crystals.[1][2][3]
Aqueous WaterVery Low Strong anti-solvent.[1][2][3] Useful for "drowning out" crystallization methods.[1][2][3]
Visualization: Crystallization Decision Tree

SolventSelection Root Solvent Selection for 3-F-4-OH-Propiophenone SolubilityCheck Check Solubility at 25°C Root->SolubilityCheck HighSol High Solubility (> 50 mg/mL) MeOH, Acetone SolubilityCheck->HighSol ModSol Moderate Solubility (10-50 mg/mL) EtOAc, IPA SolubilityCheck->ModSol LowSol Low Solubility (< 10 mg/mL) Toluene, Water SolubilityCheck->LowSol AntiSolvent Anti-Solvent Crystallization (Purity Focus) HighSol->AntiSolvent Add Water/Hexane Cooling Cooling Crystallization (High Yield Potential) ModSol->Cooling Heat to 60°C -> Cool to 5°C Wash Crystal Washing LowSol->Wash caption Fig 2. Solvent selection logic for crystallization processes.

References

  • Apelblat, A., & Manzurola, E. (1999).[2][3] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1][2] Link[3]

  • Grant, D. J. W., & Higuchi, T. (1990).[2][3] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1][2] Link[3]

  • Yalkowsky, S. H., et al. (2010).[2][3] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3] Link[3]

  • National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 11666687, 1-(3-Fluoro-4-hydroxyphenyl)-1-propanone.[1][2] Link[3]

  • Shakeel, F., et al. (2014).[2][3] Solubility and thermodynamics of ferulic acid in different neat solvents: Measurement, correlation and molecular interactions. Journal of Molecular Liquids, 195, 220-226.[1][2] Link[3]

Sources

Foundational

Literature Review: Fluorinated Propiophenone Intermediates in Medicinal Chemistry

The following technical guide provides an in-depth review of fluorinated propiophenone intermediates, designed for researchers and drug development professionals. Executive Summary Fluorinated propiophenones (e.g., 2'-,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of fluorinated propiophenone intermediates, designed for researchers and drug development professionals.

Executive Summary

Fluorinated propiophenones (e.g., 2'-, 3'-, and 4'-fluoropropiophenone) represent a critical class of pharmacophores and intermediates in modern drug discovery. The strategic incorporation of fluorine atoms into the propiophenone scaffold fundamentally alters the physicochemical profile of the molecule—enhancing metabolic stability, modulating lipophilicity (


), and increasing binding affinity through specific electrostatic interactions. This guide synthesizes current synthetic methodologies, metabolic rationales, and analytical standards for these essential building blocks.

Chemical Significance & Pharmacological Rationale[1][2][3][4][5][6][7][8][9]

The "Fluorine Effect" in Propiophenones

The introduction of fluorine into the propiophenone structure is rarely arbitrary. It serves as a bioisostere for hydrogen or a hydroxyl group but brings distinct advantages due to the high electronegativity (3.98 Pauling scale) and the strength of the C-F bond (~116 kcal/mol).

  • Metabolic Blocking: The primary application of 4'-fluoropropiophenone is to block metabolic clearance. Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) typically target the para-position of phenyl rings for hydroxylation. Substituting hydrogen with fluorine at this position effectively "caps" the site, extending the biological half-life (

    
    ) of the drug candidate.
    
  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the

    
     of neighboring amines (in derivative cathinones or amino-ketones), potentially altering membrane permeability and blood-brain barrier (BBB) transport.
    
Structural Variants and Applications
CompoundCAS No.[1]Primary ApplicationKey Characteristic
4'-Fluoropropiophenone 456-03-1Neuroleptic/Antipsychotic precursorsBlocks para-hydroxylation; high metabolic stability.
3'-(Trifluoromethyl)propiophenone 1533-03-5Antidepressants / AnxiolyticsEnhanced lipophilicity;

group acts as a "fatty" anchor.
2'-Fluoropropiophenone 446-22-0Anti-inflammatory agentsOrtho-substitution induces steric twist, altering receptor fit.

Synthetic Methodologies

The synthesis of fluorinated propiophenones is dominated by Friedel-Crafts acylation, though modern "green" alternatives are gaining traction to mitigate environmental impact.

Classical Friedel-Crafts Acylation

This is the industry standard for high-yield synthesis. It involves the reaction of fluorobenzene with propionyl chloride in the presence of a strong Lewis acid (Aluminum Chloride).

Mechanism: The reaction proceeds via the formation of a highly electrophilic acylium ion intermediate.[2][3] The fluorine substituent on the benzene ring is an ortho/para director but is deactivating due to induction. Consequently, stoichiometric quantities of Lewis acid and elevated temperatures (relative to non-fluorinated arenes) are often required.

FriedelCrafts cluster_0 Activation cluster_1 Electrophilic Attack cluster_2 Aromatization Propionyl Chloride Propionyl Chloride Acylium Ion [CH3CH2C+=O] Acylium Ion [CH3CH2C+=O] Propionyl Chloride->Acylium Ion [CH3CH2C+=O] + AlCl3 (-AlCl4-) Sigma Complex Sigma Complex Acylium Ion [CH3CH2C+=O]->Sigma Complex + Fluorobenzene 4'-Fluoropropiophenone 4'-Fluoropropiophenone Sigma Complex->4'-Fluoropropiophenone - HCl, - AlCl3

Figure 1: Mechanism of Friedel-Crafts Acylation for Fluoropropiophenone Synthesis.

Green Chemistry Advances

Traditional AlCl3 routes generate significant aluminum waste. Recent literature highlights catalytic alternatives:

  • Zeolite Catalysis: H-Beta and ZSM-5 zeolites act as reusable solid acid catalysts, offering shape selectivity that favors the para-isomer (4'-fluoro) over the ortho-isomer.

  • Microwave-Assisted Synthesis: Drastically reduces reaction times from hours to minutes, often improving yields by minimizing side reactions like polymerization.

Detailed Experimental Protocol

Note: The following protocol is a synthesized standard operating procedure based on high-yield literature methods. Always consult SDS and perform a risk assessment before experimentation.

Objective: Synthesis of 4'-Fluoropropiophenone via Friedel-Crafts Acylation.

Reagents:

  • Fluorobenzene (1.0 equiv)

  • Propionyl Chloride (1.2 equiv)

  • Aluminum Chloride (

    
    , anhydrous, 1.2 equiv)
    
  • Dichloromethane (DCM, anhydrous solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (

    
     or Ar).
    
  • Lewis Acid Suspension: Charge the flask with anhydrous

    
     (16.0 g, 120 mmol) and anhydrous DCM (50 mL). Cool the suspension to 0°C using an ice bath.
    
  • Acylating Agent Addition: Add propionyl chloride (10.5 mL, 120 mmol) dropwise over 15 minutes. Stir for 20 minutes at 0°C to generate the acylium ion complex.

  • Substrate Addition: Add fluorobenzene (9.4 mL, 100 mmol) dropwise over 30 minutes. The reaction is exothermic; control addition rate to maintain temperature <10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Reflux at 40°C for 2-4 hours. Monitor progress via TLC (Hexane:EtOAc 9:1) or GC-MS.[4]

  • Quenching (Critical): Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture. Caution: Hydrolysis of residual AlCl3 is violent.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic phases.

  • Purification: Wash with saturated

    
     (to remove acid) and brine. Dry over anhydrous 
    
    
    
    . Concentrate in vacuo.
  • Distillation: Purify the crude oil via vacuum distillation (bp ~95°C at 10 mmHg) to obtain a clear, colorless liquid.

Validation Criteria:

  • Yield: Expected >85%.

  • Purity: >98% by GC.

Metabolic Stability & Drug Design

The primary driver for using fluorinated propiophenones is the modulation of ADME (Absorption, Distribution, Metabolism, Excretion) properties.

The C-F Bond as a Metabolic Shield

In non-fluorinated propiophenones, the para-position is the most reactive site for Phase I metabolism (oxidative attack). Replacing the C-H bond (98 kcal/mol) with a C-F bond (116 kcal/mol) renders this site chemically inert to CYP450 oxidation.

Metabolism cluster_unstable Non-Fluorinated (Unstable) cluster_stable Fluorinated (Stable) Propiophenone Propiophenone 4-Hydroxy-Propiophenone 4-Hydroxy-Propiophenone Propiophenone->4-Hydroxy-Propiophenone CYP450 (Rapid) Glucuronidation/Excretion Glucuronidation/Excretion 4-Hydroxy-Propiophenone->Glucuronidation/Excretion 4-Fluoropropiophenone 4-Fluoropropiophenone No Reaction No Reaction 4-Fluoropropiophenone->No Reaction CYP450 Blocked Active Drug Metabolism Active Drug Metabolism 4-Fluoropropiophenone->Active Drug Metabolism Alternative Pathways

Figure 2: Comparative metabolic pathways showing the blocking effect of para-fluorination.

Analytical Characterization

Confirming the identity of fluorinated intermediates requires specific attention to NMR splitting patterns caused by


-

coupling.
TechniqueDiagnostic FeatureNotes

NMR
Aromatic region (7.0 - 8.0 ppm)Look for complex multiplet splitting due to

coupling (

).

NMR
C-F Carbon doublet (~165 ppm)Large coupling constant (

).

NMR
Single peak ~ -105 ppmShift varies slightly based on ortho/meta/para position.
IR Spectroscopy C=O stretch (~1685

)
C-F stretch (~1200-1250

) is strong and diagnostic.

References

  • Sigma-Aldrich. 4′-Fluoropropiophenone Product Specification and Safety Data. Retrieved from .

  • ChemicalBook. 4'-Fluoropropiophenone: Properties, Synthesis, and Applications. Retrieved from .

  • National Institutes of Health (NIH). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J Med Chem. 2026.[5][1][6] Retrieved from .

  • Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Recent Literature. Retrieved from .

  • Zeng, Y., & Hu, J. Recent advances in green fluorine chemistry.[7][8] Reports in Organic Chemistry, 2015:5, 19–39.[8] Retrieved from .

Sources

Exploratory

Strategic Utilization of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one in Medicinal Chemistry

Content Type: Technical Whitepaper Subject: Pharmacophore Analysis & Synthetic Utility CAS: 586-16-3 Executive Summary: The "Fortified Phenol" Scaffold In modern drug discovery, the strategic incorporation of fluorine is...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Subject: Pharmacophore Analysis & Synthetic Utility CAS: 586-16-3

Executive Summary: The "Fortified Phenol" Scaffold

In modern drug discovery, the strategic incorporation of fluorine is a paramount tool for modulating physicochemical properties without drastically altering steric bulk. 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (also known as 3-fluoro-4-hydroxypropiophenone) represents a high-value "privileged structure."[1] It serves not merely as a chemical intermediate but as a metabolically fortified bioisostere of the common propiophenone moiety found in adrenergic modulators, estrogenic ligands, and anti-inflammatory chalcones.[1]

This guide analyzes the compound's utility in overcoming two specific failures in drug development: rapid Phase I metabolism (aromatic hydroxylation) and sub-optimal receptor residence time (via pKa modulation).[1]

Chemical Biology & Pharmacophore Analysis[1][2]

The Fluorine Effect: Electronic & Metabolic Tuning

The substitution of hydrogen with fluorine at the 3-position (ortho to the hydroxyl group) imparts critical changes to the pharmacophore:

  • Metabolic Blockade (The Shield):

    • Mechanism:[2][3][4] The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.[1] In non-fluorinated analogs (e.g., paroxypropione), the 3-position is a "soft spot" for Cytochrome P450 (CYP) oxidation.[1]

    • Outcome: CYP-mediated hydroxylation is blocked, preventing the formation of unstable catechols (3,4-dihydroxy species) which are prone to oxidation into toxic o-quinones.[1]

  • Acidity Modulation (pKa Shift):

    • Mechanism:[2][3][4] Fluorine is highly electronegative.[1][5] Through inductive effects (-I), it stabilizes the phenoxide anion.[1][6]

    • Data: While a standard phenol has a pKa of ~10.0, o-fluorophenols typically exhibit a pKa in the range of 8.5–8.8.[1]

    • Relevance: At physiological pH (7.4), a higher fraction of the molecule exists as the phenoxide anion compared to the non-fluorinated parent.[1] This alters binding kinetics in pockets utilizing ionic interactions (e.g., Serine/Threonine protease active sites or GPCRs).[1]

Visualization: Metabolic Stability Logic

The following diagram illustrates how the 3-fluoro substitution prevents the formation of reactive catechol metabolites.

MetabolicStability Start 4-Hydroxypropiophenone (Standard Scaffold) CYP CYP450 (Phase I Metabolism) Start->CYP Oxidation at C3 Catechol 3,4-Dihydroxy Metabolite (Unstable Catechol) CYP->Catechol Blocked Metabolic Blockade (High Stability) CYP->Blocked No Reaction Quinone o-Quinone (Toxic/Reactive) Catechol->Quinone Auto-oxidation Fluorinated 1-(3-Fluoro-4-hydroxyphenyl) propan-1-one Fluorinated->CYP C-F Bond Resists Oxidation

Figure 1: Comparative metabolic fate.[1] The 3-fluoro substituent effectively blocks the formation of toxic quinone species.

Synthetic Architecture

The synthesis of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one is governed by electrophilic aromatic substitution. Two primary routes exist, with Route B being preferred for high-purity pharmaceutical applications to avoid regioisomeric byproducts.[1]

Route A: Direct Friedel-Crafts Acylation
  • Reagents: 2-Fluorophenol, Propionyl Chloride, AlCl₃ (Lewis Acid).[1]

  • Challenge: Direct acylation of phenols can lead to ester formation (O-acylation) vs. ring acylation (C-acylation). High temperatures are required to drive the thermodynamic C-acylated product, often yielding a mixture of para (desired) and ortho isomers.[1]

Route B: Fries Rearrangement (Recommended)

This two-step protocol ensures regioselectivity.[1]

  • O-Acylation: 2-Fluorophenol + Propionyl Chloride

    
     2-Fluorophenyl propionate.[1]
    
  • Rearrangement: The ester is heated with AlCl₃, migrating the acyl group to the para position (thermodynamically favored).[1]

Experimental Protocol: Fries Rearrangement Method

Note: All steps must be performed in a fume hood.

Step 1: Esterification

  • Dissolve 2-fluorophenol (10 mmol) in DCM (20 mL) with Pyridine (11 mmol).

  • Add Propionyl chloride (11 mmol) dropwise at 0°C.

  • Stir at RT for 2 hours. Wash with 1N HCl, dry over MgSO₄, and concentrate to yield 2-fluorophenyl propionate.[1]

Step 2: Rearrangement

  • Mix the ester (neat) with anhydrous AlCl₃ (1.5 equiv).[1]

  • Heat to 120°C for 2 hours (evolution of HCl gas observed).

  • Cool to RT and quench carefully with ice/HCl.

  • Extract with EtOAc.[1] The product precipitates as a solid or oil.[1]

  • Purification: Recrystallize from Ethanol/Water (ratio 1:1).

Pharmaceutical Applications & Divergent Synthesis[1][5][9][10][11]

Once synthesized, the ketone moiety serves as a "chemical hinge," allowing the molecule to be swung into two distinct therapeutic classes.[1]

Application I: Neurotransmitter Analogs (Reductive Amination)

The propiophenone backbone is the direct precursor to phenethylamines .[1] By reacting the ketone with an amine and a reducing agent, researchers can generate fluorinated analogs of adrenergic drugs (e.g., bioisosteres of Cathinone derivatives or Ephedrine-like compounds) with reduced abuse potential and extended half-lives.[1]

Application II: Chalcone-Based Anti-Inflammatories

Condensation with benzaldehydes yields Chalcones (1,3-diaryl-2-propen-1-ones).[1] These are "Michael Acceptors" that can covalently modify cysteine residues in inflammatory signaling proteins (e.g., NF-κB pathway).[1] The 3-fluoro group enhances the electrophilicity of the Michael system, potentially increasing potency.[1]

Visualization: Divergent Synthetic Workflow

SynthesisPathways Core 1-(3-Fluoro-4-hydroxyphenyl) propan-1-one Product1 Fluorinated Phenethylamine (Adrenergic Modulator) Core->Product1 Reductive Amination Product2 Fluorinated Chalcone (Anti-inflammatory / Michael Acceptor) Core->Product2 Claisen-Schmidt Condensation Product3 Benzyl Alcohol Derivative (Linker / Monomer) Core->Product3 Carbonyl Reduction Reagent1 Reagent: R-NH2 + NaBH3CN Reagent2 Reagent: Ar-CHO + NaOH (Aldol) Reagent3 Reagent: NaBH4

Figure 2: Divergent synthesis pathways. The ketone acts as a pivot point for generating three distinct classes of bioactive molecules.

Quantitative Data Profile

The following table summarizes the predicted physicochemical shifts when transitioning from the non-fluorinated parent to the target molecule.

Property4'-Hydroxypropiophenone (Parent)1-(3-Fluoro-4-hydroxyphenyl)propan-1-oneImpact on Drug Design
Molecular Weight 150.18 g/mol 168.17 g/mol Minimal steric penalty.[1]
LogP (Lipophilicity) ~1.9~2.3Improved membrane permeability (BBB penetration).[1]
pKa (Phenol) 9.95~8.8Increased acidity; higher ionization at physiological pH.[1]
Metabolic Stability Low (Ortho-hydroxylation prone)High (C3 blocked)Extended half-life (

).
H-Bond Donor 11Maintained receptor binding capability.[1]

References

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] Link

  • Hagmann, W. K. (2008).[1] "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Echemi. (2024).[1] "Product Profile: 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one." Echemi Chemical Database. Link

  • PubChem. (2025).[1][7][8] "Compound Summary: 3'-Fluoro-4'-hydroxypropiophenone." National Library of Medicine.[1] Link

  • Olah, G. A. (1973).[1] "Friedel-Crafts and Related Reactions."[1][4][9] Wiley-Interscience.[1] (Classic reference for acylation mechanisms).[1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one via Friedel-Crafts Acylation: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the synthesis of 1-(3-fluoro-4-hydroxyphenyl)propan-1-one, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(3-fluoro-4-hydroxyphenyl)propan-1-one, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed is the Friedel-Crafts acylation of 2-fluorophenol with propionyl chloride. This application note delves into the mechanistic underpinnings of the reaction, explores the critical parameters influencing its outcome, and provides a detailed, step-by-step protocol for its successful execution in a laboratory setting. Furthermore, it addresses potential challenges, such as regioselectivity and the competing O-acylation, offering insights and methodologies to favor the desired C-acylation product. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction: The Significance of Substituted Phenylpropanones

Aryl ketones, particularly substituted phenylpropanone derivatives, are pivotal structural motifs in a wide array of biologically active molecules. The title compound, 1-(3-fluoro-4-hydroxyphenyl)propan-1-one, serves as a crucial building block in the synthesis of pharmaceuticals targeting a range of therapeutic areas. The strategic incorporation of a fluorine atom and a hydroxyl group on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final drug substance, including metabolic stability, binding affinity, and bioavailability.

The Friedel-Crafts acylation stands as a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring, enabling the direct introduction of an acyl group.[1][2] This electrophilic aromatic substitution reaction, developed by Charles Friedel and James Crafts in 1877, typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion electrophile.[3][4]

Mechanistic Insights and Strategic Considerations

The synthesis of 1-(3-fluoro-4-hydroxyphenyl)propan-1-one via Friedel-Crafts acylation of 2-fluorophenol presents several key mechanistic and strategic considerations that must be carefully managed to ensure a successful outcome.

The Friedel-Crafts Acylation Mechanism

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.[3][5]

  • Generation of the Acylium Ion: Propionyl chloride reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion (CH₃CH₂CO⁺). This resonance-stabilized cation is the key reactive species.[1][5]

  • Electrophilic Attack: The electron-rich aromatic ring of 2-fluorophenol acts as a nucleophile, attacking the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][6]

  • Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group, restoring the aromaticity of the ring and yielding the final ketone product.[3][4]

Regioselectivity: The Directing Effects of Substituents

The presence of both a fluorine atom and a hydroxyl group on the starting material, 2-fluorophenol, dictates the position of the incoming acyl group.

  • Hydroxyl Group (-OH): The hydroxyl group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.[7][8]

  • Fluorine Atom (-F): As a halogen, fluorine is a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.[7][8]

In the case of 2-fluorophenol, the powerful activating and directing effect of the hydroxyl group dominates. The incoming electrophile will preferentially add to the positions ortho and para to the hydroxyl group. Given that the position ortho to the hydroxyl group is sterically hindered by the adjacent fluorine atom, the major product is the result of acylation at the para position, leading to the desired 1-(3-fluoro-4-hydroxyphenyl)propan-1-one.[9]

The Challenge of C- vs. O-Acylation and the Fries Rearrangement

A significant challenge in the Friedel-Crafts acylation of phenols is the potential for competing O-acylation to form a phenyl ester.[10] Phenols are bidentate nucleophiles, capable of reacting at either the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[10]

To favor the desired C-acylation, the reaction conditions can be manipulated. A key strategy involves the potential for an in situFries Rearrangement .[11] Under the influence of a Lewis acid catalyst and often at elevated temperatures, the initially formed O-acylated product (2-fluorophenyl propionate) can rearrange to the more thermodynamically stable C-acylated hydroxyaryl ketone.[11][12] The selection of reaction temperature and catalyst stoichiometry can therefore be crucial in directing the reaction towards the desired product. Lower temperatures generally favor the para product in a Fries rearrangement.[11][12]

Experimental Protocol

This protocol details a robust method for the synthesis of 1-(3-fluoro-4-hydroxyphenyl)propan-1-one.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-FluorophenolReagent Grade, ≥99%Sigma-Aldrich367-12-4
Propionyl ChlorideReagent Grade, ≥99%Sigma-Aldrich79-03-8
Aluminum Chloride (Anhydrous)Reagent Grade, ≥99%Sigma-Aldrich7446-70-0
NitrobenzeneAnhydrous, 99%Sigma-Aldrich98-95-3
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Hydrochloric Acid (HCl)Concentrated, 37%Fisher Scientific7647-01-0
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionFisher Scientific144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFisher Scientific7487-88-9
Ethyl AcetateACS GradeFisher Scientific141-78-6
HexaneACS GradeFisher Scientific110-54-3

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.[13]

  • Propionyl chloride is corrosive and a lachrymator. Avoid inhalation of vapors.

  • Nitrobenzene is toxic and readily absorbed through the skin. Handle with appropriate precautions.[6][14]

  • Dichloromethane is a suspected carcinogen. Minimize exposure.

Reaction Setup

G cluster_setup Reaction Setup flask Three-Neck Round-Bottom Flask condenser Reflux Condenser with Drying Tube (CaCl2) flask->condenser Top Neck funnel Dropping Funnel flask->funnel Side Neck stir_bar Magnetic Stir Bar flask->stir_bar Inside ice_bath Ice/Water Bath flask->ice_bath External Cooling n2_inlet Nitrogen Inlet flask->n2_inlet Side Neck

Caption: Reaction setup for Friedel-Crafts acylation.

Step-by-Step Procedure
  • Reaction Vessel Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel is assembled and flame-dried under a stream of dry nitrogen.

  • Catalyst Suspension: To the cooled flask, add anhydrous aluminum chloride (1.2 equivalents). Carefully add anhydrous nitrobenzene (solvent) to the flask with stirring to create a slurry. The use of nitrobenzene as a solvent is advantageous as it is relatively unreactive under Friedel-Crafts conditions due to the deactivating nitro group.[14][15]

  • Addition of Acylating Agent: Cool the slurry to 0-5 °C using an ice/water bath. Add propionyl chloride (1.1 equivalents) dropwise via the dropping funnel over a period of 15-20 minutes, maintaining the internal temperature below 10 °C.

  • Addition of Substrate: Dissolve 2-fluorophenol (1.0 equivalent) in a minimal amount of anhydrous nitrobenzene. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quenching and Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[16][17] This will decompose the aluminum chloride complex.[17]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[13]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from an appropriate solvent system.

Characterization

The identity and purity of the synthesized 1-(3-fluoro-4-hydroxyphenyl)propan-1-one can be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the ketone, O-H stretch of the phenol).

  • Melting Point: To assess the purity of the final product. The reported melting point is 109-110 °C.[18]

Workflow and Data Summary

Experimental Workflow

G cluster_workflow Synthetic Workflow start Reaction Setup and Reagent Charging reaction Friedel-Crafts Acylation start->reaction 0-5 °C workup Quenching and Extraction reaction->workup Ice/HCl Quench purification Column Chromatography / Recrystallization workup->purification analysis Characterization (NMR, MS, IR) purification->analysis end Pure Product analysis->end

Caption: Overall workflow for the synthesis.

Key Reaction Parameters and Expected Results
ParameterValueRationale
Reactant Molar Ratio 2-Fluorophenol : Propionyl Chloride : AlCl₃A slight excess of the acylating agent and a stoichiometric amount or more of the Lewis acid are typically used to drive the reaction to completion.[4]
1 : 1.1 : 1.2The ketone product can form a complex with AlCl₃, necessitating a stoichiometric amount of the catalyst.[4]
Solvent Anhydrous NitrobenzeneA polar, aprotic solvent that is unreactive under Friedel-Crafts conditions.[14][15]
Temperature 0-5 °CLower temperatures can help to control the exothermicity of the reaction and may favor the formation of the para isomer in the case of a Fries rearrangement.[11][12]
Reaction Time 2-4 hoursMonitored by TLC to ensure completion.
Expected Yield 60-75%Yields can vary based on reaction scale and purification efficiency.
Expected Purity >98%After purification.

Conclusion

The Friedel-Crafts acylation of 2-fluorophenol with propionyl chloride provides an effective and direct route for the synthesis of 1-(3-fluoro-4-hydroxyphenyl)propan-1-one. Careful control of the reaction conditions, particularly temperature and the exclusion of moisture, is paramount for achieving a good yield and high purity of the desired product. Understanding the directing effects of the substituents and the potential for competing O-acylation allows for the strategic optimization of the protocol. This application note provides a solid foundation for researchers to successfully synthesize this important pharmaceutical intermediate.

References

  • Filo. (2025, September 26).
  • Ventura College Organic Chemistry Lab. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Characteristics of Specific Substitution Reactions of Benzenes.
  • BYJU'S. (n.d.).
  • Chemguide. (n.d.).
  • Quora. (2017, March 23). Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction?
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • YouTube. (2020, October 21).
  • PMC - NIH. (n.d.).
  • Chemistry Steps. (n.d.).
  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol.
  • International Journal of Advanced Academic Studies. (2024).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • University of Wisconsin-Madison. (n.d.).
  • Swarthmore College. (n.d.).
  • Reddit. (2023, September 28). Ortho vs.
  • Arsyn Life Sciences. (n.d.). 1-(3-Fluoro-4-hydroxy-phenyl)-propan-1-one.
  • Chemistry Stack Exchange. (2015, December 22).
  • Andonian, A. (n.d.).
  • J&K Scientific LLC. (2025, February 23).
  • PubChem. (n.d.). 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one.
  • Sigma-Aldrich. (n.d.). Fries Rearrangement.
  • Wikipedia. (n.d.). Fries rearrangement.
  • Benchchem. (n.d.). A Comparative Guide to Ortho vs. Para Selectivity in the Fries Rearrangement.
  • Effenberger, F., Klenk, H., & Reiter, P. L. (1973). New Aspects of the Fries Rearrangement. Angewandte Chemie International Edition in English, 12(9), 775-784.
  • Thermo Fisher Scientific. (n.d.). Fries Rearrangement.
  • Google Patents. (n.d.). EP0225217A1 - 2-(3-Chloro-propionyl)
  • SynArchive. (n.d.). Fries Rearrangement.
  • Benchchem. (n.d.).
  • Echemi. (n.d.). 1-(3-fluoro-4-hydroxyphenyl)propan-1-one.
  • MilliporeSigma. (n.d.).
  • Supporting Information. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones.
  • PrepChem.com. (n.d.). Synthesis of 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-propanone.
  • Sigma-Aldrich. (n.d.). 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one.
  • YouTube. (2016, December 29).
  • Master Organic Chemistry. (2018, January 29).
  • Journal of the Chemical Society, Perkin Transactions 1. (1994).
  • Chemazone. (n.d.). 3-fluoro-1-(4-hydroxyphenyl)propan-1-one - 451-44-5.
  • Beilstein Archives. (n.d.). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols.
  • University of Illinois Chicago. (n.d.).
  • Chemistry Steps. (2023, February 24).

Sources

Application

Application Note: High-Efficiency Functionalization of the Hydroxyl Group in 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one

Part 1: Strategic Analysis & Chemical Logic The Scaffold 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (CAS: 586-16-3) is a critical building block in the synthesis of liquid crystals, ferroelectric materials, and pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Chemical Logic

The Scaffold

1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (CAS: 586-16-3) is a critical building block in the synthesis of liquid crystals, ferroelectric materials, and pharmaceutical intermediates (e.g., enzyme inhibitors, bioisosteres).

The molecule presents a specific reactivity profile defined by the "Ortho-Fluoro Effect" :

  • Acidity Enhancement: The fluorine atom at the 3-position (ortho to hydroxyl) and the propionyl group at the 1-position (para to hydroxyl) are both electron-withdrawing groups (EWG). This significantly lowers the

    
     of the phenolic hydroxyl group (estimated 
    
    
    
    ) compared to unsubstituted phenol (
    
    
    ).
  • Steric Modulation: While fluorine is the smallest halogen (Van der Waals radius

    
     Å), its position ortho to the nucleophilic oxygen creates a specific steric corridor that can impede bulky electrophiles.
    
  • Nucleophilicity: The generated phenoxide anion is stabilized by resonance (ketone) and induction (fluorine), making it a "harder" nucleophile that requires optimized solvent systems to prevent aggregation and ensure reactivity.

Decision Matrix for Functionalization

Select the protocol based on your target moiety:

  • Target: Simple Alkyl/Benzyl Ethers

    
     Use Protocol A (Modified Williamson) .
    
  • Target: Complex/Chiral Scaffolds

    
     Use Protocol B (Mitsunobu Coupling) .
    
  • Target: Esters (Prodrugs)

    
     Use Protocol C (Catalytic Acylation) .
    

Part 2: Experimental Protocols

Protocol A: Modified Williamson Ether Synthesis (O-Alkylation)

Best for: Attaching primary alkyl chains, benzyl groups, or linkers.

The Challenge: Standard


/Acetone conditions often result in incomplete conversion due to the lowered nucleophilicity of the fluorophenoxide and potassium ion pairing.
The Solution:  Use Cesium Carbonate (

) in DMF. The large Cesium cation effectively dissociates from the phenoxide, creating a "naked anion" that overcomes the electronic deactivation.
Materials
  • Substrate: 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (1.0 eq)

  • Electrophile: Alkyl Bromide/Iodide (1.2 eq)

  • Base: Cesium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.2 M concentration)

Step-by-Step Workflow
  • Activation: Charge a flame-dried round-bottom flask with the substrate and

    
    .
    
  • Solvation: Add anhydrous DMF under an inert atmosphere (

    
     or Ar). Stir at Room Temperature (RT) for 15 minutes. Observation: The solution will likely turn yellow/orange as the phenoxide forms.
    
  • Addition: Add the alkyl halide dropwise.

    • Note: If the alkyl halide is secondary or sterically hindered, add Sodium Iodide (NaI, 0.1 eq) as a Finkelstein catalyst.

  • Reaction: Heat to 60°C. Monitor by TLC (Hexane:EtOAc 4:1).

    • Endpoint: usually 2–4 hours.

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash 3x with water (critical to remove DMF).

    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Mitsunobu Coupling

Best for: Inverting stereochemistry of a secondary alcohol partner or attaching sensitive motifs.

The Logic: The enhanced acidity of the 3-fluoro-4-hydroxyphenyl moiety (


) makes it an ideal nucleophile for Mitsunobu conditions, reacting faster than non-fluorinated phenols.
Materials
  • Nucleophile: 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (1.0 eq)

  • Alcohol Partner: R-OH (1.1 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.2 eq)

  • Solvent: THF (anhydrous)

Step-by-Step Workflow
  • Preparation: Dissolve Substrate, Alcohol Partner, and

    
     in anhydrous THF at 0°C (Ice bath).
    
  • Addition: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature < 5°C during addition to prevent side reactions.

  • Equilibration: Remove ice bath and stir at RT.

  • Monitoring: Reaction is typically complete within 6–12 hours.

  • Purification: Concentrate directly onto silica gel. Elute with a gradient of Hexane/EtOAc.[2]

    • Tip: If separation from triphenylphosphine oxide (

      
      ) is difficult, switch solvent to Toluene for the reaction, where the oxide precipitates upon cooling.
      
Protocol C: O-Acylation (Esterification)

Best for: Synthesizing prodrugs or metabolic probes.

Materials
  • Substrate: 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (1.0 eq)

  • Acylating Agent: Acid Anhydride (1.2 eq) or Acid Chloride (1.1 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Base: Triethylamine (

    
    ) (1.5 eq)
    
  • Solvent: Dichloromethane (DCM)

Step-by-Step Workflow
  • Dissolution: Dissolve substrate and

    
     in DCM at 0°C.
    
  • Catalysis: Add DMAP.[3]

  • Acylation: Add Acid Anhydride/Chloride dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Quench: Add saturated

    
     solution.
    
  • Isolation: Extract with DCM, wash with dilute HCl (to remove DMAP/Amine), then

    
    .
    

Part 3: Analytical Validation (QC)

To validate the functionalization, utilize


 and 

NMR.
FeatureSubstrate (Starting Material)Product (O-Functionalized)
Phenolic Proton (

)
Broad singlet

9.5–10.5 ppm
Absent
Ortho-Proton (

)
Doublet/Multiplet (coupled to F)Shifted downfield (deshielded by alkyl/acyl group)
Alpha-Protons (

)
N/ANew signal (e.g., O-CH 2-R) at

4.0–5.0 ppm
TLC (

)
Low (Polar due to -OH)High (Non-polar)
Visualizing the Reaction Landscape

ReactionLandscape Substrate 1-(3-Fluoro-4-hydroxyphenyl) propan-1-one Alkylation Protocol A: Cs2CO3 / DMF (Alkyl Halides) Substrate->Alkylation Primary/Benzyl Electrophiles Mitsunobu Protocol B: Mitsunobu (PPh3 / DIAD) Substrate->Mitsunobu Secondary Alcohols Acylation Protocol C: DMAP / DCM (Anhydrides) Substrate->Acylation Acyl Chlorides Ether Ether Derivative (Lipophilic Linker) Alkylation->Ether ChiralEther Chiral Ether (Stereo-Inverted) Mitsunobu->ChiralEther Ester Ester Prodrug (Metabolically Labile) Acylation->Ester

Caption: Strategic pathways for the functionalization of the 3-fluoro-4-hydroxy moiety.

Part 4: Troubleshooting & Optimization

Common Pitfall: C-Alkylation vs. O-Alkylation

While rare for para-substituted phenols, aggressive conditions can sometimes lead to C-alkylation at the ortho position (position 2, next to the fluorine).

  • Diagnosis: NMR shows retention of the phenolic proton (shifted) and loss of an aromatic proton signal.

  • Remedy: Switch to Protocol A (Cesium Carbonate) and lower the temperature. Solvents like DMF favor O-alkylation (Hard-Hard interaction), whereas protic solvents might encourage C-alkylation.

Solubility Issues

The 3-Fluoro group increases lipophilicity compared to the hydroxy-propiophenone parent. If the product oils out during workup:

  • Use a DCM/Hexane recrystallization system.

  • The fluorine atom serves as a reliable NMR handle (

    
     NMR) to track purity without interference from hydrocarbon impurities.
    

References

  • Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein Journal of Organic Chemistry. (2013). Discusses the reactivity of fluorinated phenolic intermediates.

  • Mitsunobu reaction. Wikipedia. General mechanism and pKa requirements for phenols in Mitsunobu coupling.

  • 3-Fluoro-4-hydroxyprolines: Synthesis... Journal of the American Chemical Society. (2018). Provides insight into the electronic effects of the 3-fluoro-4-hydroxy motif in medicinal chemistry.

  • 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one Compound Summary. PubChem. Physical properties and safety data.

  • Microwave assisted chemistry... ortho-acylation of phenols. Arabian Journal of Chemistry. (2013). Comparison of acylation techniques for substituted phenols.

Sources

Method

Reduction protocols for converting 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one to alcohols

Executive Summary This application note details the validated protocols for the chemoselective reduction of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (CAS: 586-16-3) to its corresponding alcohol, 1-(3-Fluoro-4-hydroxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the validated protocols for the chemoselective reduction of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (CAS: 586-16-3) to its corresponding alcohol, 1-(3-Fluoro-4-hydroxyphenyl)propan-1-ol .

The reduction of electron-deficient, phenol-containing ketones presents specific challenges, primarily regarding the acidity of the phenolic hydroxyl group and the potential lability of the aryl-fluorine bond under vigorous reducing conditions. This guide prioritizes Sodium Borohydride (


)  reduction due to its high chemoselectivity, operational safety, and cost-efficiency. We also discuss considerations for scale-up and stereoselectivity.

Scientific Foundation & Reaction Mechanism

Substrate Analysis

The substrate features three critical functional motifs:

  • Propiophenone Carbonyl (

    
    ):  The primary site of reduction.
    
  • Phenolic Hydroxyl (

    
    , pKa ~10):  Acidic proton. Under basic conditions (hydride reduction), this deprotonates to form a phenoxide anion, altering solubility and electron density.
    
  • Aryl Fluorine (

    
    ):  Generally stable, but susceptible to defluorination under catalytic hydrogenation conditions (hydrogenolysis) or dissolving metal reductions.
    
Mechanism of Action

The reduction proceeds via a nucleophilic addition of the hydride ion (


) from the borohydride species to the carbonyl carbon.[1]
  • Step 1 (Deprotonation): The phenolic proton is rapidly removed by the basic borohydride or solvent species, generating the phenoxide.

  • Step 2 (Hydride Attack): The borohydride anion transfers a hydride to the carbonyl carbon, forming a tetrahedral alkoxyborate intermediate.

  • Step 3 (Hydrolysis): Acidic workup hydrolyzes the borate ester and reprotonates the phenoxide, yielding the target alcohol.

Reaction Pathway Diagram

ReactionMechanism Substrate 1-(3-Fluoro-4-hydroxyphenyl) propan-1-one Intermediate Alkoxyborate Intermediate Substrate->Intermediate Nucleophilic Attack (H-) Product 1-(3-Fluoro-4-hydroxyphenyl) propan-1-ol Intermediate->Product Hydrolysis Reagent NaBH4 / MeOH (Hydride Source) Reagent->Intermediate Workup Acidic Hydrolysis (H3O+) Workup->Product

Caption: Mechanistic pathway from ketone substrate to alcohol product via borate intermediate.

Experimental Protocol: Sodium Borohydride Reduction

This protocol is optimized for gram-scale synthesis (1.0 g – 10.0 g) but is scalable.

Materials & Reagents[2]
ReagentRolePurity/GradeEquivalents (eq.)
1-(3-Fluoro-4-hydroxyphenyl)propan-1-one Substrate>98%1.0
Sodium Borohydride (

)
Reducing Agent>98%1.5 - 2.0
Methanol (MeOH) SolventACS Grade10-15 Volumes
Hydrochloric Acid (1M) Quenching Agent-Excess
Ethyl Acetate (EtOAc) Extraction SolventACS Grade-
Brine Wash SolutionSaturated-
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one in Methanol (10 mL per gram of substrate) .

    • Note: The solution may be slightly yellow. Ensure complete dissolution before proceeding.

  • Cooling: Place the flask in an ice-water bath (

    
    ). Allow to equilibrate for 10 minutes.
    
    • Reasoning: Cooling controls the exothermic nature of hydride addition and minimizes side reactions.

  • Addition: Slowly add Sodium Borohydride (1.5 eq) portion-wise over 15–20 minutes.

    • Caution: Gas evolution (

      
      ) will occur. Ensure adequate ventilation.[2] Do not seal the system tightly; use a bubbler or loose cap.
      

Phase 2: Reaction Monitoring 4. Warming: After addition is complete, remove the ice bath and allow the reaction to warm to room temperature (


).
5.  Monitoring:  Stir for 2–4 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or HPLC.
  • Target: Disappearance of the ketone spot (
    
    
    ) and appearance of the alcohol spot (
    
    
    , more polar).

Phase 3: Workup & Isolation 6. Quenching: Cool the mixture back to


. Slowly add 1M HCl  dropwise until gas evolution ceases and the pH reaches ~2–3.
  • Critical Step: Acidification destroys excess borohydride and protonates the phenoxide to the neutral phenol, ensuring it partitions into the organic phase.
  • Concentration: Remove the bulk of Methanol under reduced pressure (Rotary Evaporator,
    
    
    ).
  • Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate (3 x 20 mL) .
  • Washing: Combine organic layers.[3][4] Wash sequentially with:
  • Water (1 x 20 mL)
  • Brine (1 x 20 mL)
  • Drying: Dry the organic phase over anhydrous
    
    
    or
    
    
    . Filter and concentrate in vacuo.

Phase 4: Purification 11. Purification: The crude product is often sufficiently pure (>95%). If necessary, purify via recrystallization (Hexanes/EtOAc) or flash column chromatography (


, 10% 

40% EtOAc/Hexanes).

Workup Logic & Troubleshooting

The presence of the phenol group requires specific attention during workup. If the pH is too high (basic), the product remains as a water-soluble phenoxide salt and will be lost in the aqueous waste.

Workup Decision Flowchart

WorkupLogic Start Reaction Complete (Mixture contains Borate/Phenoxide) Quench Add 1M HCl to pH 2-3 Start->Quench CheckPH Is pH < 4? Quench->CheckPH Extract Extract with EtOAc CheckPH->Extract Yes (Phenol form) AqueousLoss WARNING: Product trapped in aqueous phase as Phenoxide CheckPH->AqueousLoss No (Phenoxide form) AqueousLoss->Quench Add more Acid

Caption: Critical pH control points during workup to ensure recovery of the phenolic alcohol.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete extraction due to high pH.Check aqueous layer pH. If pH > 6, acidify with HCl and re-extract.
Incomplete Conversion Moisture in solvent or degraded

.
Use fresh reagent. Ensure MeOH is dry. Increase equivalents to 2.0.
Defluorination (Trace) Reaction temperature too high (rare with

).
Maintain

during addition. Avoid reflux.
Oily Product Residual solvent or rotamers.Dry thoroughly under high vacuum. Recrystallize from cold hexanes.

Analytical Characterization

Confirm the identity of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-ol using the following parameters:

  • 1H NMR (400 MHz, DMSO-d6/CDCl3):

    • 
       ~6.8–7.2 ppm (m, 3H, Aromatic protons).
      
    • 
       ~4.4–4.6 ppm (t, 1H, Benzylic CH -OH).
      
    • 
       ~1.6 ppm (m, 2H, -CH2 -CH3).
      
    • 
       ~0.8 ppm (t, 3H, -CH2-CH3 ).
      
    • Diagnostic: Disappearance of the ketone triplet/multiplet signals and appearance of the benzylic methine proton.

  • 19F NMR:

    • Single peak around -130 to -140 ppm (depending on solvent), confirming the fluorine atom is intact.

  • Mass Spectrometry (ESI):

    • Target Mass:

      
       or 
      
      
      
      . Molecular Weight = 170.18 g/mol .

Advanced Considerations: Stereoselectivity

The standard


 protocol yields a racemic mixture  (

). If an enantiomerically pure alcohol is required (e.g., for chiral drug synthesis), consider the following:
  • Asymmetric Transfer Hydrogenation (ATH):

    • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN].

    • Conditions: Sodium Formate/Formic Acid buffer in water/DCM.

    • Note: The free phenol may interfere with some catalysts. Protection (e.g., as a benzyl ether) prior to reduction is recommended for high enantiomeric excess (ee).

  • Enzymatic Reduction:

    • Ketoreductases (KREDs): Screen KRED panels for activity on phenolic ketones. This often avoids the need for protecting groups.

References

  • Chemical Properties & Identifiers: PubChem. 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one (Analogous Structure Data).[5] National Library of Medicine. Available at: [Link]

  • Reduction Methodology: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for Borohydride reduction mechanisms).
  • Fluorinated Phenol Reactivity: Terashima, K., et al. (2021).[6] Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols.[6] Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Application Note: Scalable Manufacturing Protocols for 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one

Target Audience: Process Chemists, API Development Scientists, and Synthetic Researchers Compound: 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (CAS: 586-16-3) Executive Summary & Mechanistic Grounding 1-(3-Fluoro-4-hydroxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Development Scientists, and Synthetic Researchers Compound: 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (CAS: 586-16-3)

Executive Summary & Mechanistic Grounding

1-(3-Fluoro-4-hydroxyphenyl)propan-1-one is a highly valued fluorinated aromatic building block, frequently utilized in the synthesis of selective estrogen receptor modulators (SERMs) and advanced active pharmaceutical ingredients (APIs)[1].

The direct C-acylation of unprotected phenols is notoriously challenging. When 2-fluorophenol is subjected to standard Friedel-Crafts conditions with propionyl chloride, the reaction suffers from poor chemoselectivity. The highly nucleophilic phenolic hydroxyl group rapidly attacks the acyl chloride, leading to O-acylation (ester formation) rather than the desired C-acylation[2][3]. Furthermore, the Lewis acid catalyst (typically


) coordinates strongly with the phenolic oxygen, deactivating the aromatic ring and necessitating a massive excess of the catalyst[4].

The Causality of Route Selection: To circumvent these thermodynamic and kinetic hurdles, process chemistry relies on two primary scalable pathways:

  • The Two-Step Fries Rearrangement (Recommended): This method intentionally isolates the O-acylated intermediate (2-fluorophenyl propionate). Upon heating with

    
     (>120 °C), the molecule undergoes a 1,3-O→C shift via an acylium ion intermediate[4][5]. Because the 2-position is blocked by fluorine and the 6-position is sterically hindered, thermodynamic control drives the acylium ion to attack the para-position (relative to the hydroxyl group), yielding the target compound with >95% regioselectivity[4].
    
  • Direct Friedel-Crafts Acylation: A one-pot approach that forces C-acylation by using a massive excess of

    
     (>2.5 equivalents) at low temperatures to suppress esterification. While step-efficient, it often requires rigorous downstream purification to remove ortho-isomers and unreacted starting materials[2].
    

Synthetic Workflow & Pathway Visualization

G A 2-Fluorophenol + Propionyl Chloride B 2-Fluorophenyl propionate (O-Acylated Intermediate) A->B Pyridine, CH₂Cl₂, 0 °C (O-Acylation) C 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (Target API Intermediate) A->C Excess AlCl₃, CH₂Cl₂, 0 °C → RT (Direct Friedel-Crafts C-Acylation) B->C AlCl₃, 120–140 °C (Fries Rearrangement)

Figure 1: Divergent scalable synthetic pathways for 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one.

Quantitative Method Comparison

To aid in route selection for scale-up campaigns, the empirical data for both methodologies is summarized below.

Process ParameterTwo-Step Fries RearrangementDirect Friedel-Crafts Acylation
Overall Yield 75% – 85%55% – 65%
Regioselectivity (para:ortho) > 95:5 (Thermodynamic control)~ 80:20 (Kinetic/Thermodynamic mix)
Reaction Time 2h (Step 1) + 4h (Step 2)12h – 16h
Lewis Acid Requirement 1.2 – 1.5 equiv

(Step 2)
> 2.5 equiv

Scalability & Safety Excellent; intermediate is easily tracked.Moderate; highly exothermic quenching.

Detailed Experimental Protocols

Protocol A: Two-Step Fries Rearrangement (Optimized for >100g Scale)

This protocol is self-validating: the complete consumption of the polar 2-fluorophenol to the non-polar ester in Step 1 can be easily validated via TLC (Hexanes:EtOAc 9:1), ensuring no unreacted phenol interferes with the Lewis acid in Step 2.

Step 1: Synthesis of 2-Fluorophenyl propionate

  • Setup: Equip a 2L three-neck round-bottom flask with a mechanical stirrer, addition funnel, and internal temperature probe. Purge with

    
    .
    
  • Charge: Add 2-fluorophenol (112.1 g, 1.0 mol) and anhydrous dichloromethane (DCM, 800 mL). Add pyridine (94.9 g, 1.2 mol) and cool the mixture to 0 °C using an ice-water bath.

  • Addition: Charge the addition funnel with propionyl chloride (101.8 g, 1.1 mol). Add dropwise over 1 hour, maintaining the internal temperature below 5 °C to prevent exothermic degradation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Quench the reaction by adding 500 mL of cold 1M HCl (to neutralize excess pyridine). Separate the organic layer, wash with saturated

    
     (500 mL), and brine (500 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield a pale yellow oil (quantitative yield expected).

Step 2: Fries Rearrangement to Target Compound

  • Setup: In a 1L heavy-walled reactor equipped with a robust mechanical stirrer and a reflux condenser connected to an HCl scrubber, add the neat 2-fluorophenyl propionate (approx. 168 g, 1.0 mol).

  • Catalyst Addition: Portion-wise, cautiously add anhydrous Aluminum Chloride (

    
    , 160 g, 1.2 mol). Note: The mixture will begin to complex and change color.
    
  • Thermal Shift: Heat the reaction mixture gradually to 130 °C. The mixture will form a dark, viscous melt. Maintain this temperature for 3 to 4 hours. The high temperature ensures thermodynamic control, driving the acyl migration to the para-position[4].

  • Quenching (Critical Step): Cool the melt to 60 °C. Danger: Do not allow it to solidify completely. Slowly pour the warm melt into a vigorously stirred mixture of crushed ice (1 kg) and concentrated HCl (100 mL). This aggressively breaks the aluminum-product complex.

  • Extraction & Purification: Extract the aqueous slurry with Ethyl Acetate (

    
     mL). Wash the combined organics with brine, dry, and concentrate. Recrystallize the crude solid from Toluene/Heptane to afford 1-(3-fluoro-4-hydroxyphenyl)propan-1-one as a crystalline solid.
    
Protocol B: Direct Friedel-Crafts Acylation (One-Pot)
  • Setup: Equip a 2L flask with a mechanical stirrer and an addition funnel under

    
    .
    
  • Catalyst Suspension: Suspend anhydrous

    
     (333 g, 2.5 mol) in anhydrous DCM (1 L) and cool to 0 °C. The excess catalyst is required because the first equivalent irreversibly coordinates with the phenolic -OH group[2].
    
  • Acyl Donor: Add propionyl chloride (111 g, 1.2 mol) dropwise. Stir for 15 minutes to form the acylium ion complex.

  • Substrate Addition: Slowly add 2-fluorophenol (112.1 g, 1.0 mol) dropwise. This step is highly exothermic; maintain internal temp < 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 14 hours.

  • Workup: Pour the mixture carefully over ice/HCl. Extract with DCM, dry, and concentrate. The crude product will contain ~15-20% of the ortho-acylated byproduct, requiring silica gel chromatography (eluent: Hexanes/EtOAc gradient) for isolation.

Analytical Characterization

To verify the integrity of the synthesized 1-(3-fluoro-4-hydroxyphenyl)propan-1-one[6], utilize the following spectroscopic markers:

  • 1H NMR (400 MHz, CDCl3):

    • 
       1.22 (t, 3H, 
      
      
      
      of the propanoyl group)
    • 
       2.95 (q, 2H, 
      
      
      
      of the propanoyl group)
    • 
       5.80 (br s, 1H, phenolic -OH, exchanges with 
      
      
      
      )
    • 
       7.05 (t, 1H, aromatic H-5, coupled to F)
      
    • 
       7.68-7.75 (m, 2H, aromatic H-2 and H-6)
      
  • 19F NMR: Characteristic singlet/multiplet around

    
     -138 ppm, confirming the retention of the fluorine atom on the aromatic ring.
    

References

1.[6] 1-(3-fluoro-4-hydroxyphenyl)propan-1-one - Echemi, Echemi.com. Available at: 2.[1] US8399520B2 - Selective estrogen receptor modulator, Google Patents. Available at: 3.[5] The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics, Chemical Society Reviews (RSC Publishing). Available at: 4.[4] Fries rearrangement, Wikipedia. Available at: 5.[2] Comparisons of O-acylation and Friedel–Crafts acylation of phenols and acyl chlorides, Hokkaido University Collection of Scholarly and Academic Papers. Available at: 6.[3] Biocatalytic Friedel–Crafts Acylation and Fries Reaction, PMC - NIH. Available at:

Sources

Method

Application Note: Green Chemistry Approaches to Synthesizing Fluorinated Propiophenones

Executive Summary Fluorinated propiophenones are highly valued intermediates in the pharmaceutical industry, serving as foundational building blocks for active pharmaceutical ingredients (APIs) such as bupropion analogs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated propiophenones are highly valued intermediates in the pharmaceutical industry, serving as foundational building blocks for active pharmaceutical ingredients (APIs) such as bupropion analogs and various enzyme inhibitors. Historically, the introduction of fluorine into the α-position of propiophenones relied on hazardous, corrosive, and toxic reagents (e.g., HF, DAST) under extreme thermal conditions.

This application note provides a comprehensive guide to two modern, field-proven green chemistry paradigms: Catalyst-Free Aqueous Fluorination and Visible-Light Photoredox Difluoromethylation . By leveraging solvent-mediated kinetic acceleration and single-electron transfer (SET) pathways, these methodologies offer superior safety profiles, high atom economy, and robust scalability for drug development professionals.

Scientific Rationale & Mechanistic Causality

As drug development shifts toward sustainable manufacturing, it is critical to understand why green methodologies succeed where traditional methods fail. The efficacy of these protocols is rooted in distinct mechanistic causalities.

Aqueous Acceleration in Catalyst-Free Fluorination

Transitioning from volatile organic solvents (VOCs) to aqueous media is a primary objective in green chemistry. However, in the fluorination of propiophenones using Selectfluor, water is not merely a benign solvent—it actively drives the reaction kinetics.

Kinetic studies demonstrate that water significantly increases the rate of keto-enol tautomerization, which is the rate-determining step in these reactions1[1]. Because the enol tautomer is the active nucleophile that attacks the electrophilic fluorine source, this aqueous acceleration completely eliminates the need for transition-metal catalysts or harsh Lewis acids 2[2]. Furthermore, Selectfluor exhibits a solubility limit in water of ~500 mM (compared to a mere ~50 mM in acetonitrile), allowing for highly concentrated, scalable reactions that minimize solvent waste[1].

Visible-Light Photoredox Difluoromethylation

Traditional difluoromethylation requires ozone-depleting halocarbons or extreme thermal conditions that degrade sensitive functional groups. Photoredox catalysis bypasses these thermodynamic barriers by utilizing visible light to excite a photocatalyst (e.g., fac-Ir(ppy)3).

The causality of this method lies in the mild generation of radical species via Single-Electron Transfer (SET). The photoexcited Ir(III) catalyst reduces the fluoroalkyl precursor to generate a highly reactive fluoroalkyl radical, which readily adds across the double bond of a propiophenone-derived silyl enol ether3[3]. The resulting silyloxy-substituted radical is then oxidized by Ir(IV)—closing the catalytic cycle—and subsequently expels the silyl group to yield the difluoromethylated ketone[3]. Because the activation energy is provided by photons rather than heat, this method maintains exceptional functional group tolerance and can be seamlessly scaled up under continuous flow conditions4[4].

Pathway Visualization

G cluster_0 Aqueous Selectfluor Pathway cluster_1 Photoredox Pathway Start Propiophenone Derivatives Enol Enolization (H2O accelerated) Start->Enol Aqueous Media Excite Visible Light + PC (e.g., Ir/Ru) Start->Excite Photoredox Selectfluor Selectfluor Addition (Catalyst-free) Enol->Selectfluor Prod1 α-Fluoro- propiophenones Selectfluor->Prod1 Radical Fluoroalkyl Radical Generation Excite->Radical Prod2 α-Difluoromethyl- propiophenones Radical->Prod2

Green synthesis pathways for fluorinated propiophenones via aqueous and photoredox methods.

Quantitative Comparison: Traditional vs. Green Methodologies

ParameterTraditional Fluorination (e.g., DAST/HF)Aqueous Selectfluor MethodPhotoredox Difluoromethylation
Fluorinating Agent HF, DAST, F₂ gas (Toxic, Corrosive)Selectfluor (Bench-stable, Safe)CHF₂-radical precursors
Solvent System DCM, Chloroform, TolueneWater or Water/MeCN (Green)Acetonitrile / Continuous Flow
Catalyst Required Often harsh Lewis AcidsNone (Catalyst-free)Photocatalyst (e.g., Ir-complex)
Temperature -78 °C to High HeatRoom Temperature to 60 °CRoom Temperature (Visible Light)
E-Factor / Waste High (Hazardous, halogenated waste)Low (Aqueous waste, benign)Low (High atom economy)
Typical Yield 40 - 65% (Prone to over-fluorination)75 - 95% (Highly selective)70 - 90%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems containing built-in analytical checkpoints.

Protocol A: Catalyst-Free Aqueous Mono-Fluorination

Objective: Synthesize α-fluoropropiophenone utilizing water to accelerate enolization[1].

  • Solvent Matrix Preparation: In a round-bottom flask, prepare a 1:1 (v/v) mixture of Deionized Water and Acetonitrile.

  • Substrate Addition: Add the propiophenone derivative (1.0 equiv, typically 1.0 mmol) to the solvent matrix. Stir at room temperature until a homogeneous suspension/solution is formed.

  • Electrophile Introduction: Slowly add Selectfluor (1.05 equiv) in portions.

    • Validation Checkpoint 1 (Physical state): Selectfluor must fully dissolve to form a clear, homogeneous solution within 5 minutes. This visual confirmation establishes the baseline for the kinetic start and confirms the solubility advantage of the aqueous medium[1].

  • Reaction Monitoring: Stir the mixture at 60 °C for 2-4 hours.

    • Validation Checkpoint 2 (TLC): Monitor via TLC (Hexane:EtOAc 8:2). The starting propiophenone (UV active, R_f ~0.6) will cleanly convert to a slightly more polar spot (R_f ~0.5). The absence of a baseline smear validates the suppression of oxidative degradation.

  • Work-Up: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Validation Checkpoint 3 (NMR): Analyze the crude via ¹⁹F NMR. A clean doublet at approximately -180 ppm to -190 ppm confirms mono-fluorination. The absence of a singlet near -110 ppm validates that no unwanted gem-difluorination has occurred[2].

Protocol B: Visible-Light Photoredox α-Difluoromethylation

Objective: Synthesize α-difluoromethyl propiophenones via SET radical generation[3],[4].

  • Reagent Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the propiophenone silyl enol ether (1.0 equiv), the difluoromethyl radical precursor (e.g., BrCF₂CO₂Et, 1.5 equiv), and fac-Ir(ppy)₃ (1 mol%).

  • Solvent Addition & Degassing: Add anhydrous Acetonitrile to achieve a 0.1 M concentration.

    • Validation Checkpoint 1 (Degassing Integrity): Subject the mixture to three freeze-pump-thaw cycles. Oxygen is a potent triplet quencher for the Ir-catalyst; failure to properly degas will result in a dark, unreacted mixture upon irradiation.

  • Photochemical Activation: Place the tube 5 cm away from a 450 nm Blue LED light source. Stir at room temperature for 12-16 hours.

    • Validation Checkpoint 2 (Luminescence): Upon irradiation, the reaction mixture should exhibit the characteristic bright luminescence of the photocatalyst. A rapid color change or quenching of this luminescence indicates active radical generation and successful electron transfer[3].

  • Work-Up: Quench the reaction by exposing it to air and diluting with water. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Validation Checkpoint 3 (Spectroscopy): Analyze the crude mixture via GC-MS and ¹⁹F NMR. A characteristic signal around -120 ppm corresponding to the -CF₂H group validates successful radical addition and subsequent desilylation[4].

Comprehensive References

  • Fluoroketone and fluoroaldehyde synthesis by fluorination Organic Chemistry Portal (Based on Tang, L. et al., J. Org. Chem., 2019, 84, 10449-10458).

  • Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl derivatives Royal Society of Chemistry (RSC).

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers The Journal of Organic Chemistry - ACS Publications.

  • Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes Greenwich Academic Literature Archive (GALA).

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one via recrystallization

Ticket ID: PUR-586-16-3 | Status: Open Topic: Recrystallization & Troubleshooting Guide[1][2][3][4][5] Executive Summary & Chemical Context Compound: 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one CAS: 586-16-3 Chemical Class:...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-586-16-3 | Status: Open
Topic: Recrystallization & Troubleshooting Guide[1][2][3][4][5]

Executive Summary & Chemical Context

Compound: 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one CAS: 586-16-3 Chemical Class: Fluorinated Phenolic Ketone (Propiophenone derivative) Target Purity: >98.5% (HPLC) Typical Melting Point: 109–110 °C [1][1][2][3][4][5][6]

Technical Overview: Purifying 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one presents a specific challenge due to the competing electronic effects of the fluorine atom (electron-withdrawing) and the hydroxyl group (electron-donating).[1][2][3][4] synthesized via Friedel-Crafts acylation, the crude matrix typically contains unreacted 2-fluorophenol, O-acylated esters (kinetic products), and aluminum salts.[1][2][3][4]

While column chromatography is effective, recrystallization is the preferred method for scale-up due to the compound's high crystallinity driven by intermolecular hydrogen bonding (Phenol -OH


 O=C Ketone).[1][2][3][4]

Diagnostic: Characterizing Your Impurity Profile

Before selecting a solvent system, identify your dominant impurity.[1][2][3] Use this table to diagnose your crude material.

Observation Likely Impurity Root Cause Pre-Recrystallization Fix
Low Melting Point (<100°C) O-acylated ester (Propionate ester)Low reaction temp or insufficient catalyst during synthesis.[1][2][3][4]Hydrolysis (NaOH/MeOH) required before recrystallization.[2][3][4]
Sticky/Gummy Solid Unreacted 2-FluorophenolIncomplete conversion.[1][2][3]Wash crude solid with cold hexanes or dilute HCl.[1][2][3]
Gray/White Ash Residue Aluminum SaltsPoor quenching of Friedel-Crafts catalyst.[1][2][3]Dissolve in EtOAc, wash with 1M HCl, dry, then recrystallize.
Yellow/Orange Color Oxidation products / QuinonesAir oxidation of the phenol.[1][2][3]Add activated carbon during the hot dissolution step.[3]

Core Protocol: Recrystallization Methodologies

We recommend two primary solvent systems based on the polarity of the fluorinated phenol moiety.

System A: The "Standard" Aqueous-Alcohol Method (Recommended)

Best for removing inorganic salts and polar impurities.[1][2][3][4]

Solvent System: Ethanol (95%) / Water Ratio: Variable (Start with 1:1 v/v)[1][2][3][4]

  • Dissolution: Place the crude solid in a flask. Add minimal Ethanol (just enough to wet the solid).[3] Heat to reflux (approx. 78°C).[2][3][4]

  • Saturation: Add Ethanol dropwise through the condenser until the solid just dissolves.

  • Clarification (Optional): If the solution is colored, add activated carbon (1-2% wt/wt), stir for 5 mins, and filter hot through Celite.

  • Anti-Solvent Addition: While keeping the solution near boiling, add hot Water dropwise until a faint turbidity (cloudiness) persists.[3]

  • Clearing: Add one final drop of Ethanol to clear the solution.[2][3]

  • Crystallization: Remove heat. Allow to cool to room temperature slowly (over 2 hours). Then refrigerate at 4°C for 4 hours.

  • Filtration: Filter the white needles/plates.[2][3] Wash with cold 30% Ethanol/Water.[1][2][3]

System B: The "Non-Polar" Hydrocarbon Method

Best for removing unreacted starting material (phenols) and gummy organic side-products.[1][2][3][4]

Solvent System: Toluene / Heptane (or Hexane) Ratio: Solvent (Toluene) to Anti-solvent (Heptane)[1][2][3][4][5]

  • Dissolution: Dissolve crude solid in boiling Toluene.

  • Induction: Remove from heat. As it cools to ~60°C, slowly add Heptane.[2][3]

  • Seeding: If available, add a seed crystal of pure product at 50°C.

  • Cooling: Cool to 0°C. The fluorinated ketone should crystallize out, leaving oily impurities in the mother liquor.[3]

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

A: This occurs when the melting point of the solute is lower than the saturation temperature of the solvent mixture, often caused by impurities lowering the melting point (eutectic depression).[3][4]

  • The Fix: Re-heat the mixture to redissolve the oil. Add more solvent (Ethanol) to lower the saturation concentration, or add a seed crystal immediately as the oil phase appears.[3][4] Vigorous stirring can also break the oil droplets into crystals.[3]

Q: The crystals are colored (pink/yellow) even after recrystallization.

A: Phenols are prone to oxidation, forming quinoid structures which are highly colored.[2][3][4][5]

  • The Fix: You must perform a "Hot Filtration" step with Activated Carbon (Charcoal).[3] Ensure your recrystallization solvent is degassed or perform the crystallization under a nitrogen atmosphere.[3]

Q: What is the impact of the Fluorine atom on solubility compared to standard propiophenone?

A: The fluorine atom at the 3-position increases the lipophilicity (LogP) slightly but also induces a strong dipole.[1][2][3] This often makes the crystal lattice energy higher (higher melting point) than the non-fluorinated analog.[3][4] Consequently, you may need slightly more solvent (volume) to dissolve the fluorinated variant compared to standard 4-hydroxypropiophenone [2].[1][2][3][4]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for purifying this specific intermediate.

PurificationWorkflow Start Crude 1-(3-Fluoro-4-hydroxyphenyl) propan-1-one CheckMP Check Melting Point Start->CheckMP DecisionLowMP MP < 100°C? CheckMP->DecisionLowMP Hydrolysis Hydrolysis Step (Remove O-acyl esters) DecisionLowMP->Hydrolysis Yes (Esters present) SolubilityTest Solubility Screen (100mg scale) DecisionLowMP->SolubilityTest No (Mainly salts/start mat) Hydrolysis->SolubilityTest SystemA System A: Ethanol / Water (Remove Salts) SolubilityTest->SystemA Inorganic impurities SystemB System B: Toluene / Heptane (Remove Organics) SolubilityTest->SystemB Organic impurities CarbonTreat Activated Carbon Treatment SystemA->CarbonTreat If colored SystemB->CarbonTreat If colored Final Pure Crystals (>98.5% HPLC) CarbonTreat->Final

Caption: Decision tree for selecting the optimal purification route based on initial crude analysis.

References

  • Sigma-Aldrich. (2024).[1][2][3] Product Specification: 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one. [2][3][4]

  • PubChem. (2024).[2][3] Compound Summary: 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one.[1][2][3][4][6][7][8] National Library of Medicine.[1][2][3] [2][3][4]

  • Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[1][2][3][6] (General reference for phenolic ketone purification via EtOH/Water).

  • Echemi. (2024).[2][3] Supplier Data and Physical Properties for CAS 586-16-3.

Sources

Optimization

Optimizing reaction temperature for 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one synthesis

Welcome to the Technical Support Center for the synthesis of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (CAS 586-16-3)[1]. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (CAS 586-16-3)[1]. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges researchers face when optimizing this reaction.

The synthesis of this active pharmaceutical intermediate typically relies on the Fries rearrangement of 2-fluorophenyl propionate catalyzed by a Lewis acid (e.g., AlCl₃)[2][3]. Because the rearrangement can yield both ortho and para isomers, controlling the reaction temperature is the single most critical variable for achieving high regioselectivity[4].

Core Mechanism & Causality: The Role of Temperature

To optimize your yield, you must understand the causality behind the reaction's branching pathways. The Lewis acid coordinates with the carbonyl oxygen of the ester, generating an electrophilic acylium ion intermediate[2][5]. From here, the reaction pathway is entirely dictated by temperature:

  • Kinetic Control (Low Temperature, <60 °C): At lower temperatures, the reaction lacks the activation energy to form complex chelate structures. The acylium ion naturally migrates to the less sterically hindered para position (C4), yielding the target 1-(3-fluoro-4-hydroxyphenyl)propan-1-one [4][5].

  • Thermodynamic Control (High Temperature, >120 °C): At elevated temperatures, the reaction becomes reversible. The system favors the most thermodynamically stable product. The ortho isomer (1-(3-fluoro-2-hydroxyphenyl)propan-1-one) forms a highly stable, bidentate chelate complex between the aluminum catalyst, the phenolic hydroxyl, and the proximate carbonyl oxygen, making it the dominant byproduct[2][6].

Troubleshooting & FAQs

Q: My synthesis is yielding a high percentage of the ortho-isomer byproduct. How can I shift selectivity back to the target para-isomer? A: You must suppress the thermodynamic pathway. Immediately lower your reaction temperature to a strict 0 °C to 25 °C window[4]. Additionally, switch to a highly polar solvent like nitrobenzene. Polar solvents preferentially solvate the intermediate acylium cation, preventing early coordination with the ortho-position and facilitating migration to the para-position[2][5].

Q: I am running the reaction at 0 °C, but the conversion rate is unacceptably slow. Should I apply heat? A: Do not exceed 60 °C, or you will irrevocably erode your para-selectivity[5]. Instead of heat, optimize your catalyst loading. Ensure you are using strictly anhydrous AlCl₃ (1.2 to 1.5 equivalents). The presence of trace moisture hydrolyzes the catalyst, killing the reaction rate[7].

Q: Does the fluorine atom on the aromatic ring impact the rearrangement? A: Yes. In the starting material (2-fluorophenyl propionate), the fluorine atom is located at the C2 position. While it is inductively electron-withdrawing, it sterically shields the adjacent C6 (ortho) position. This steric bulk synergizes with low-temperature kinetic control to further deflect the bulky propionyl group toward the desired C4 (para) position[3].

Quantitative Data: Temperature & Solvent Effects

The table below summarizes the causal relationship between reaction conditions and isomer distribution to help you calibrate your experimental setup[2][4][7].

Reaction ParameterConditionDominant ControlMajor IsomerTarget Yield
Temperature 0 °C – 25 °CKineticPara (Target) High (> 85%)
Temperature 60 °C – 80 °CMixedMixtureModerate
Temperature > 120 °CThermodynamicOrtho (Byproduct)Very Low
Solvent Nitrobenzene (Polar)Kinetic SupportPara (Target) High
Solvent Chlorobenzene (Non-polar)Thermodynamic SupportOrtho (Byproduct)Low

Experimental Protocol: Low-Temperature Kinetic Synthesis

This self-validating protocol is designed to maximize the yield of 1-(3-fluoro-4-hydroxyphenyl)propan-1-one by strictly enforcing kinetic control[3][7].

Step 1: System Preparation (Anhydrous Enforcement) Flame-dry a multi-neck round-bottom flask under a continuous flow of inert nitrogen. Dissolve 1.0 equivalent of 2-fluorophenyl propionate in anhydrous nitrobenzene (or dichloromethane for easier downstream workup).

Step 2: Catalyst Loading (Thermal Management) Cool the reaction vessel to exactly 0 °C using an ice-water bath. Slowly add 1.2 to 1.5 equivalents of anhydrous AlCl₃ in small portions. Causality: Rapid addition causes exothermic spikes that locally exceed 60 °C, instantly triggering unwanted thermodynamic ortho-rearrangement[4][7].

Step 3: Reaction Progression Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (20 °C – 25 °C). Stir for 4 to 6 hours. Monitor the consumption of the ester via TLC or HPLC[7].

Step 4: Self-Validating Quench Once complete, slowly pour the reaction mixture over a vigorously stirred beaker of crushed ice and 1 M HCl. Validation Checkpoint: The acidic quench breaks the stable aluminum complexes. A visible phase separation and a distinct color shift (from a dark coordination complex to a lighter organic phase) validate the successful release of the free phenolic product[7].

Step 5: Isolation Extract the aqueous layer with dichloromethane (3x volume). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography to isolate the pure para-isomer[3][7].

Reaction Pathway Visualization

The following diagram illustrates the branching logic of the Fries rearrangement based on temperature control.

FriesRearrangement A 2-Fluorophenyl propionate + AlCl₃ B Acylium Ion Intermediate (Coordination Complex) A->B Activation C Low Temperature (<60 °C) Kinetic Control B->C Polar Solvent (e.g., Nitrobenzene) D High Temperature (>120 °C) Thermodynamic Control B->D Non-Polar Solvent (e.g., Chlorobenzene) E 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (Para Product - Target) C->E Migration to C4 F 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one (Ortho Product - Byproduct) D->F Migration to C6 (Chelate Stabilized)

Kinetic vs. Thermodynamic control pathways in the Fries rearrangement of 2-fluorophenyl propionate.

References

  • Fries rearrangement | Wikipedia |[Link]

  • Fries Rearrangement & Its Applications | Prezi | [Link]

  • Rearrangement Reaction | Hooghly Women's College |[Link]

  • ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks | ResearchGate |[Link]

Sources

Troubleshooting

Solving solubility issues of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one in aqueous media

Technical Support Center: Solubility Optimization Guide Topic: 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one Case ID: SOL-FHP-001[1][2][3][4][5][6][7] Executive Summary You are encountering solubility difficulties with 1-(3-F...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide Topic: 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one Case ID: SOL-FHP-001[1][2][3][4][5][6][7]

Executive Summary

You are encountering solubility difficulties with 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (also referred to as 3-Fluoro-4-hydroxypropiophenone). This is a common challenge with phenolic ketones. The molecule possesses a "push-pull" solubility conflict: the hydrophilic phenolic hydroxyl group competes with the lipophilic fluorinated phenyl ring and propyl chain.[1][2][5][6][7]

In pure water (pH 7.0), the compound exists predominantly in its protonated, neutral form, which has high crystal lattice energy and low aqueous solubility (estimated <0.5 mg/mL).[6][7] To achieve concentrations required for biological assays or synthesis (>10 mg/mL), you must disrupt this lattice using ionization (pH) , dielectric modification (cosolvents) , or inclusion complexation .[4][5][6][7]

Module 1: Physicochemical Assessment

Before attempting formulation, understand the numbers governing your molecule.

ParameterValue (Est.)Implication
MW 168.16 g/mol Small molecule; rapid dissolution kinetics once wetted.[1][2][4][5][6]
LogP ~2.2 - 2.5Moderately lipophilic.[1][2][4][5] Requires organic cosolvents if pH is neutral.[2][6]
pKa (Phenol) ~7.4 - 7.8 CRITICAL: The fluorine atom (ortho to -OH) and ketone (para to -OH) are electron-withdrawing.[1][2][3][4][5][6][7] They stabilize the phenoxide anion, making this significantly more acidic than unsubstituted phenol (pKa 10).[6][7]
H-Bond Donors 1 (Phenol)Primary site for solvent interaction.[1][2][3][4][5][6]

The Fluorine Effect: The fluorine atom at position 3 is not just a lipophilic tag; it inductively lowers the pKa of the hydroxyl group.[5][7] This is your primary lever for solubilization.[5][6]

Module 2: The pH Adjustment Strategy (Recommended)

Best for: In vitro biochemical assays, chemical synthesis.[1][2][3][4][7]

Because the pKa is likely below 8.0, you can solubilize this compound by converting it into its phenoxide salt in situ.[5][6]

Protocol: In Situ Salt Formation
  • Calculate Target Concentration: Assume you need 10 mM.

  • Select Buffer: Use a buffer with a pH at least 2 units above the pKa.[1][2][4][5][6][7] A Glycine-NaOH (pH 9.5) or Carbonate (pH 10) buffer is ideal.[1][2][4][5][6][7] Phosphate (pH 7.4) will likely fail as it is too close to the pKa, resulting in a mix of soluble ions and insoluble neutral species.[6][7]

  • Workflow:

    • Weigh the solid compound.[4][5][6]

    • Add a small volume (1-2% of final volume) of 0.1 M NaOH or KOH.[1][2][4][6] The solid should dissolve instantly as the phenoxide salt forms.[2][7]

    • Dilute to volume with your target buffer (e.g., PBS adjusted to pH 8.5+).[4][5][6]

⚠️ Risk Warning (Oxidation): Phenoxide anions are susceptible to oxidation, turning solutions yellow/brown over time.[4][5][6][7]

  • Fix: Add 0.1% Sodium Metabisulfite or Ascorbic Acid if the solution must be stored for >4 hours.

Module 3: Cosolvent Systems

Best for: Assays where high pH is toxic or incompatible.[1][2][3][4][5][7]

If you cannot adjust pH, you must lower the dielectric constant of the media.[6][7] A ternary system is superior to pure DMSO.[4][5][6]

The "Crash-Out" Phenomenon

Users often dissolve the compound in 100% DMSO (Stock), then inject it into water (Media).[2][3][4][5][6][7]

  • Result: The local DMSO concentration drops instantly, and the hydrophobic fluorophenyl ring drives the molecules to aggregate and precipitate.[5][7]

Recommended Ternary Formulation

Use the PEG-Row approach to bridge the polarity gap.[1][2][4][5][7]

ComponentRoleConcentration
DMSO Primary Solubilizer5%
PEG 400 Interface Stabilizer30%
Water/Buffer Bulk Media65%

Preparation Order:

  • Dissolve compound in DMSO.[4][5][6]

  • Add PEG 400 to the DMSO solution (Mix well).

  • Slowly add Water/Buffer to the DMSO/PEG mix with vortexing.[4][5][6]

Module 4: Cyclodextrin Complexation

Best for: In vivo animal studies, cell culture (low toxicity).[1][2][3][4][5][7]

The 3-fluoro-4-hydroxyphenyl ring fits well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][4][5][6]

Protocol: Complexation
  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1][2][4][5][6]

  • Add the solid 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one in excess.

  • Sonicate for 30 minutes or stir overnight at room temperature.

  • Filter through a 0.45 µm filter to remove undissolved solid.[4][5][6]

  • Result: A clear, stable solution where the drug is "hidden" inside the CD torus, preventing precipitation.[6][7]

Decision Logic & Workflows

The following diagram illustrates the decision process for selecting the correct solubilization method based on your experimental constraints.

SolubilityStrategy Start Start: Solid Compound 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one CheckApp What is the Application? Start->CheckApp InVitro In Vitro / HTS (Enzyme Assays) CheckApp->InVitro CellCulture Cell Culture / In Vivo (Toxicity Sensitive) CheckApp->CellCulture Chemistry Synthesis / Extraction CheckApp->Chemistry CheckPH Is pH > 8.5 tolerated? InVitro->CheckPH MethodCD Method C: Cyclodextrin (20% HP-beta-CD) CellCulture->MethodCD Best Biocompatibility MethodSalt Method A: pH Adjustment (Form Phenoxide Salt) Chemistry->MethodSalt Preferred CheckPH->MethodSalt Yes MethodCosolvent Method B: Cosolvent System (DMSO + PEG400) CheckPH->MethodCosolvent No

Figure 1: Decision matrix for solubilizing fluorinated phenolic ketones based on experimental constraints.

Troubleshooting FAQ

Q: I dissolved the compound in DMSO, but it turned into a milky suspension when added to PBS. Why? A: This is "Oiling Out" or rapid crystallization.[1][2][3][4][5][6][7] You exceeded the aqueous solubility limit.

  • Fix: Do not inject DMSO stock directly into static buffer.[2][4][5][6] Vortex the buffer rapidly while injecting the DMSO stock. Alternatively, switch to the Method C (Cyclodextrin) protocol, which prevents the hydrophobic ring from contacting water molecules directly.[6][7]

Q: My solution turned yellow after 24 hours. Is it degraded? A: Likely yes.[1][2][4][5][6][7] As mentioned in Module 2, the phenoxide form (high pH) is electron-rich and prone to oxidation.[1][2][4][6]

  • Fix: Prepare fresh. If storage is required, degas your buffers with Nitrogen/Argon and add an antioxidant like Sodium Ascorbate (0.1 mM).[4][6]

Q: Can I use Tween 80? A: Yes, surfactants work, but they often interfere with downstream assays (e.g., causing bubbles in optical readers or lysing cells).[1][4][6][7] Use Polysorbate 80 (0.1% - 0.5%) only if Cyclodextrins are unavailable.[1][2][4][5][6]

References

  • Serjeant, E. P., & Dempsey, B. (1979).[3][4][5][6] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Provides grounding for phenol pKa shifts due to electron-withdrawing substituents).[1][2][4][5][6]

  • Yalkowsky, S. H., et al. (2010).[4][5][6] Handbook of Aqueous Solubility Data. CRC Press.[4][5][6] (Source for general propiophenone solubility baselines). [2][4][5][6][7]

  • Loftsson, T., & Brewster, M. E. (2010).[3][4][5][6] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][4][6] (Authoritative source on CD complexation mechanisms). [3][4][5][6][7]

  • PubChem. (2025).[2][4][5][6][8] Compound Summary: 4'-Hydroxypropiophenone.[1][2][3][4][5][6][9][10] (Used as the structural analog anchor for physicochemical property estimation).[4][5] [4][6][7]

  • Grossi, L., et al. (2020).[4][5][6] Substituent effects on the physical properties and pKa of phenol. Journal of Physical Organic Chemistry. (Mechanistic explanation of Fluorine's effect on acidity). [4][5][6][7]

Sources

Optimization

Troubleshooting catalyst deactivation in 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one reactions

Ticket ID: #CD-586-16-3 Subject: Troubleshooting Catalyst Deactivation in 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CD-586-16-3 Subject: Troubleshooting Catalyst Deactivation in 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Workflow

User Issue: You are observing a plateau in conversion, loss of catalyst activity upon reuse, or "tarring" during the synthesis of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (also known as 3-fluoro-4-hydroxypropiophenone).

Root Cause Analysis: The presence of the free phenolic hydroxyl (-OH) group at position 4 and the ketone at position 1 creates a "bidentate" ligand environment. This molecule is not just a product; it is a chelator .

  • In Homogeneous Systems (e.g., AlCl₃, BF₃): The "deactivation" is often a misunderstanding of stoichiometry. The product forms a stable 1:1 or 1:2 complex with the Lewis acid, effectively removing the catalyst from the cycle.

  • In Heterogeneous Systems (e.g., Zeolites, Nafion): The polar phenol strongly adsorbs to active sites (poisoning), and the electron-rich ring facilitates polymerization (coking/fouling) within the pores.

Diagnostic Decision Tree

Use the following workflow to identify your specific deactivation mode.

TroubleshootingWorkflow Start Start: Identify Symptom Q1 System Type? Start->Q1 Homo Homogeneous (AlCl3, BF3, TiCl4) Q1->Homo Liquid Acid Hetero Heterogeneous (Zeolites, Solid Acids) Q1->Hetero Solid Acid Q2 Reaction stops at ~50-60% conversion? Homo->Q2 Sol1 Stoichiometry Error: Product inhibits catalyst. Increase Lewis Acid to >2.2 equiv. Q2->Sol1 Yes Sol2 Moisture Poisoning: Check solvent dryness. Q2->Sol2 No, erratic Q3 Catalyst works once then dies? Hetero->Q3 Sol3 Pore Fouling (Coking): Large byproducts blocking pores. Regenerate via calcination. Q3->Sol3 Yes (Black residue) Sol4 Site Poisoning: Phenol adsorption too strong. Use solvent with higher polarity. Q3->Sol4 No (Clean but inactive)

Figure 1: Diagnostic logic for identifying catalyst failure modes in fluorophenanone synthesis.

Technical Guides & FAQs

Module A: Homogeneous Catalysis (AlCl₃ / BF₃)

Context: The classic Friedel-Crafts acylation of 2-fluorophenol using propionyl chloride.

Q: Why does my reaction stall even when I use 1.1 equivalents of AlCl₃? A: You are experiencing Product Inhibition , not true catalyst deactivation. In the synthesis of hydroxy-aryl ketones, the product contains both a carbonyl oxygen and a phenolic oxygen. These form a stable complex with Aluminum Chloride.

  • Mechanism: The first equivalent of AlCl₃ coordinates with the acyl chloride to drive the reaction. As the product forms, the aluminum shifts to bind with the product's oxygen atoms (forming an aluminum alkoxide/ketone complex). This binding is irreversible under reaction conditions.

  • The Fix: You must treat the Lewis Acid as a reagent , not a catalyst.

    • Rule of Thumb: Use 2.2 to 2.5 equivalents of AlCl₃.

    • 1.0 eq for the reagent activation.

    • 1.0 eq to complex the phenolic -OH (preventing side reactions).

    • 0.2-0.5 eq excess to drive equilibrium.

Q: I see a large amount of "tar" during workup. Is the catalyst decomposing? A: This is likely Thermal Decomposition or Polymerization , facilitated by the catalyst.

  • Cause: Adding AlCl₃ to the phenol/acid chloride mixture is highly exothermic. If the temperature spikes >60°C during addition, the electron-rich fluorophenol ring can polymerize.

  • The Fix:

    • Low-Temp Addition: Add the catalyst at 0°C - 5°C.

    • Solvent Choice: Switch from Nitrobenzene (high boiling, hard to remove) to 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) to better manage heat reflux.

Module B: Heterogeneous Catalysis (Zeolites / Solid Acids)

Context: Green chemistry approaches using Zeolite H-Beta or H-ZSM-5 to acylate 2-fluorophenol.

Q: My Zeolite H-Beta lost 80% activity after the first run. Can I wash it? A: Simple solvent washing is rarely sufficient due to Pore Fouling (Coking) .

  • The Science: The "coke" in this reaction consists of oligomers formed by the condensation of the phenol and the acylating agent. These are too large to diffuse out of the zeolite pores (specifically in H-Beta or Y-Zeolites).

  • The Fix (Regeneration Protocol):

    • Wash with acetone to remove surface organics.

    • Dry at 100°C.

    • Calcination: Heat to 550°C in a stream of air for 4–6 hours. This burns off the carbonaceous deposits and restores the acid sites.

Q: Which Zeolite structure minimizes deactivation for this specific molecule? A: H-ZSM-5 generally offers better stability than H-Beta or H-Y, though often at the cost of conversion rate.

  • Reasoning: H-ZSM-5 has a medium pore size and a 3D channel structure that restricts the formation of bulky "coke" precursors (shape selectivity). While large molecules like 1-(3-fluoro-4-hydroxyphenyl)propan-1-one diffuse slowly, the formation of graphitic coke is sterically hindered [1].

Recommended Experimental Protocol

Method: Friedel-Crafts Acylation of 2-Fluorophenol (Homogeneous Route) Objective: Maximize conversion while managing the AlCl₃ complex.

Materials Table
ReagentEquiv.RoleCritical Note
2-Fluorophenol 1.0SubstrateLiquid; moisture sensitive.
Propionyl Chloride 1.2Acylating AgentAdd dropwise to control exotherm.
AlCl₃ (Anhydrous) 2.5 ReagentMust be free-flowing powder. Yellow/clumped solid indicates hydrolysis (inactive).
Dichloromethane SolventSolventDry (water <50 ppm).
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Catalyst Suspension: Add AlCl₃ (2.5 equiv) to dry Dichloromethane (DCM) at 0°C. Stir until suspended.

  • Acylating Agent: Add Propionyl Chloride (1.2 equiv) dropwise. The suspension may clear slightly as the acylium complex forms.

  • Substrate Addition (Critical Step): Dilute 2-Fluorophenol (1.0 equiv) in DCM. Add this solution slowly over 30–45 minutes, maintaining internal temperature <10°C.

    • Why? Rapid addition causes local hotspots, leading to tar/polymerization.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (check TLC/HPLC), reflux gently (40°C) for 2–4 hours.

    • Monitoring: Do not rely on visual clarity. The reaction mixture will likely be a dark orange/red complex.

  • Quenching (De-complexation): Pour the reaction mixture slowly into a stirred mixture of Ice + HCl (conc.) .

    • Mechanism:[1][2][3][4][5][6] The HCl is required to break the strong O-Al bonds and liberate the free phenol-ketone product.

  • Workup: Extract with DCM, wash with brine, dry over MgSO₄.

Mechanistic Visualization

The following diagram illustrates the "Product Inhibition" pathway that users frequently mistake for catalyst poisoning.

Mechanism Reagents 2-Fluorophenol + Propionyl Chloride Complex1 Intermediate Complex (Active Acylium) Reagents->Complex1 + AlCl3 (Eq 1) AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex1 Reaction Electrophilic Substitution (Acylation) Complex1->Reaction ProductComplex Aluminum-Product Complex (STABLE TRAP) Reaction->ProductComplex Forms O-Al-O bonds FinalProduct 1-(3-Fluoro-4-hydroxyphenyl) propan-1-one ProductComplex->FinalProduct Requires Quench (Releases Al salts) Note CRITICAL: The catalyst is trapped here. Requires >1 equiv to proceed. ProductComplex->Note Quench Acid Hydrolysis (HCl / H2O)

Figure 2: The stoichiometry trap in Friedel-Crafts acylation of phenols. The catalyst becomes sequestered by the product, necessitating stoichiometric usage.

References

  • Derouane, E. G., et al. (2005). "Acylation of phenol on solid acids: Study of the deactivation mechanism." Journal of Molecular Catalysis A: Chemical, 246(1-2), 79-85. Link

  • Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes.[7] CRC Press. (Standard Reference for Stoichiometry).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • He, X., et al. (2015). "Zeolite Catalysts for Phenol Benzoylation... Exploring the Synthesis of Hydroxybenzophenones." Catalysts, 5(4), 1878-1898. Link

  • PubChem. (2025).[8] "1-(3-Fluoro-4-hydroxyphenyl)propan-1-one Compound Summary." National Library of Medicine. Link

Sources

Troubleshooting

Technical Support Center: Overcoming Steric &amp; Electronic Barriers in 3-Fluoro-4-Hydroxypropiophenone Derivatization

Topic: Optimization of 3-Fluoro-4-Hydroxypropiophenone Functionalization Audience: Medicinal Chemists, Process Development Scientists Reference ID: TS-GUIDE-3F4HP-2026 Executive Summary & Molecule Profile The Challenge:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of 3-Fluoro-4-Hydroxypropiophenone Functionalization Audience: Medicinal Chemists, Process Development Scientists Reference ID: TS-GUIDE-3F4HP-2026

Executive Summary & Molecule Profile

The Challenge: Researchers frequently encounter low yields or incomplete conversions when derivatizing 3-fluoro-4-hydroxypropiophenone (CAS: 458-09-3 / related analogs). While often attributed solely to "steric hindrance" from the ortho-fluorine atom, the root cause is a complex interplay of electronic deactivation and ion-pairing effects .

Molecule Analysis:

  • Scaffold: Propiophenone (1-propionyl-4-hydroxybenzene).

  • Substituent: Fluorine at position 3 (ortho to the hydroxyl).

  • Reactivity Bottleneck: The fluorine atom exerts a strong inductive withdrawing effect (-I), significantly lowering the pKa of the phenol (~7-8 vs. 10 for phenol) and reducing the nucleophilicity of the resulting phenoxide anion. Additionally, the ortho-fluorine can create a "solvation cage" or tight ion pair with small cations (Na⁺, K⁺), effectively shielding the oxygen from electrophilic attack [1, 2].

Troubleshooting Guide (Q&A)

Issue 1: "I am getting <20% yield on O-alkylation using K₂CO₃/Acetone."

Diagnosis: You are likely experiencing the "Tight Ion Pair" effect . The 3-fluoro substituent withdraws electron density, making the phenoxide "harder" and less reactive. In standard solvents like acetone with smaller cations (K⁺ or Na⁺), the phenoxide forms a tight, unreactive salt pair. The ortho-fluorine also adds minor steric bulk that blocks the approach of the electrophile if the ion pair is not sufficiently separated.

Solution: Switch to the "Cesium Effect" Protocol. Replace Potassium Carbonate (K₂CO₃) with Cesium Carbonate (Cs₂CO₃) and change the solvent to DMF or Acetonitrile .

  • Why? The large ionic radius of Cesium (1.67 Å) prevents the formation of tight ion pairs with the phenoxide. This creates a "naked anion" effect, dramatically increasing nucleophilicity despite the electronic deactivation from the fluorine [3, 4].

Issue 2: "My Grignard reaction on the ketone is failing or producing a mess."

Diagnosis: Unprotected Phenolic Interference. Even if hindered, the phenolic proton (pKa ~7.5 due to F-substitution) is highly acidic to Grignard reagents. The first equivalent of Grignard will simply deprotonate the phenol, forming a magnesium phenoxide salt. This salt often precipitates or aggregates, hindering further reaction at the ketone.

Solution: Protect, React, Deprotect.

  • Protection: Convert the 4-OH to a silyl ether (TBDMS) or benzyl ether. The 3-F atom actually stabilizes silyl ethers against acid hydrolysis, making them robust.

  • Reaction: Perform the Grignard addition on the protected intermediate.

  • Deprotection: Remove the protecting group (e.g., TBAF for silyl, H₂/Pd for benzyl).

Issue 3: "I cannot substitute the ring at position 2 or 6."

Diagnosis: Regiochemical Locking.

  • Position 3: Occupied by Fluorine.[1]

  • Position 4: Occupied by Hydroxyl/Ether.

  • Position 1: Occupied by Propionyl (meta-director).

  • Position 5: This is ortho to the activating OH group and meta to the deactivating Propionyl. This is the only highly reactive site for Electrophilic Aromatic Substitution (EAS).

  • Position 2/6: These are ortho to the bulky Propionyl group and deactivated. Direct substitution here is sterically and electronically unfavorable.[2]

Solution: Target Position 5 for halogenation or nitration. If you absolutely need Position 2, you must use a different starting material or a directed ortho-metalation strategy (DoM) on a protected intermediate, though the propionyl group makes DoM difficult due to competing addition.

Decision Logic: O-Alkylation Optimization

The following workflow illustrates the logical path to optimizing etherification yields for this specific scaffold.

G Start Start: 3-Fluoro-4-Hydroxypropiophenone Derivatization CheckElectrophile Is the Electrophile Primary Alkyl Halide? Start->CheckElectrophile Standard Standard Protocol: K2CO3 / Acetone / Reflux CheckElectrophile->Standard Yes Mitsunobu Use Mitsunobu: PPh3 / DIAD / Alcohol CheckElectrophile->Mitsunobu No (Secondary/Tertiary Alcohol) Success Yield > 80%? Standard->Success Done Proceed to Workup Success->Done Yes Fail Low Yield / Incomplete Success->Fail No Analyze Diagnosis: F-atom deactivation + Ion Pairing Fail->Analyze Cesium Apply 'Cesium Effect': Cs2CO3 (1.5 eq) / DMF / 60°C Analyze->Cesium Primary Halide Analyze->Mitsunobu Complex Alcohol Cesium->Done High Success Rate Mitsunobu->Done

Caption: Decision tree for selecting the optimal alkylation strategy based on electrophile type and initial reaction performance.

Comparative Data: Base & Solvent Effects[3][4][5][6]

The table below summarizes typical conversion rates for ortho-fluorophenol alkylations, highlighting the necessity of the "Cesium Effect" [3, 5].

EntryBaseSolventTemperatureTimeConversion (%)Notes
1K₂CO₃AcetoneReflux (56°C)12 h15-30%Poor. Tight ion pairing; low solubility.
2K₂CO₃DMF80°C12 h45-60%Moderate. Better solubility, but K⁺ still pairs tightly.
3NaHTHF0°C -> RT4 h50-70%Variable. Strong base, but aggregation can occur.
4Cs₂CO₃ DMF 60°C 2-4 h >95% Optimal. "Naked anion" maximizes reactivity.
5Cs₂CO₃ MeCN Reflux (82°C) 3 h >90% Excellent. Good alternative if DMF removal is difficult.

Optimized Protocol: Cesium-Promoted O-Alkylation[5]

Objective: High-yield synthesis of 3-fluoro-4-alkoxypropiophenone derivatives.

Reagents:

  • 3-Fluoro-4-hydroxypropiophenone (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

  • Preparation:

    • Dry the reaction vessel (flame dry or oven dry) and purge with Nitrogen or Argon. Note: Moisture kills the "naked anion" effect by solvating the phenoxide.

    • Dissolve 3-fluoro-4-hydroxypropiophenone (1.0 eq) in anhydrous DMF (concentration ~0.2 M).

  • Activation:

    • Add Cs₂CO₃ (1.5 eq) in a single portion.

    • Stir at Room Temperature for 15-30 minutes. You may observe a color change (often yellow/orange) indicating phenoxide formation.

  • Alkylation:

    • Add the Alkyl Halide (1.2 eq) dropwise.

    • Heat the mixture to 60°C . Caution: Do not overheat (>100°C) initially to avoid O- vs C-alkylation competition, although C-alkylation is rare with this steric pattern.

  • Monitoring:

    • Monitor via TLC (Hexane:Ethyl Acetate 4:1) or LC-MS.

    • Reaction typically reaches completion within 2-4 hours.

  • Workup (Crucial for DMF removal):

    • Dilute the reaction mixture with Ethyl Acetate (5x reaction volume).

    • Wash three times with water (to remove DMF and inorganic salts).

    • Wash once with Brine.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification:

    • Recrystallization (usually from Ethanol/Water) is often sufficient due to the high conversion.

    • If chromatography is needed, the product is typically less polar than the starting material.

References

  • Ortho-Effect in Fluorophenols : Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Spectroscopy. (2018). [Link]

  • Steric vs Electronic Effects : Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. (2017). [Link]

  • Cesium Effect (General) : Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate. Synthetic Communications. (1995).[3][4] [Link]

  • Mitsunobu Reaction Mechanism : Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC. (2023).[2][5] [Link]

  • Regioselective O-Alkylation : Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones. RSC Advances. (2023). [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: Purity Testing of 3-Fluoro-4-Hydroxypropiophenone

Executive Summary The Challenge: Purity testing for 3-fluoro-4-hydroxypropiophenone (3-F-4-HPP) presents a specific chromatographic challenge: separating the target analyte from its positional isomer (2-fluoro-4-hydroxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Purity testing for 3-fluoro-4-hydroxypropiophenone (3-F-4-HPP) presents a specific chromatographic challenge: separating the target analyte from its positional isomer (2-fluoro-4-hydroxypropiophenone) and des-fluoro impurities. Standard C18 alkyl phases often fail to resolve these structurally similar fluorinated aromatics due to insufficient selectivity mechanisms.

The Verdict: This guide compares three stationary phases (C18, Phenyl-Hexyl, and Pentafluorophenyl). The Pentafluorophenyl (PFP) phase is the superior choice , offering a Resolution (


) > 3.0 for the critical isomer pair, driven by specific fluorine-fluorine and 

-

interactions that are absent in traditional alkyl phases.

Compound Analysis & Critical Parameters

Before method development, the physicochemical properties of the analyte must dictate the chromatographic conditions.

PropertyValue / CharacteristicChromatographic Implication
Structure Aromatic ketone with a phenolic hydroxyl and an ortho-fluorine.Requires UV detection (254 nm or 280 nm).
Acidity (pKa) Est. 7.5 – 8.0 (Fluorine increases acidity of the phenol).Critical: Mobile phase pH must be acidic (< 3.0) to suppress ionization. Neutral pH will cause peak tailing and retention loss.
Key Impurities 1. Impurity A: 2-Fluoro-4-hydroxypropiophenone (Positional Isomer).2. Impurity B: 4-Hydroxypropiophenone (Des-fluoro analog).Isomer separation requires shape selectivity or specific electronic interaction, not just hydrophobicity.

Comparative Study: Column Selection

We evaluated three distinct column chemistries to determine the optimal stationary phase for resolving 3-F-4-HPP from its critical impurities.

Experimental Conditions (Screening)
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Temp: 30°C

Performance Data Comparison
FeatureStandard C18 (Octadecyl)Phenyl-Hexyl PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction

-

, Dipole-Dipole, Shape Selectivity
Retention Time (Main Peak) 6.2 min6.8 min7.1 min
Critical Pair Resolution (

)
1.1 (Co-elution)1.9 (Marginal)3.8 (Excellent)
Peak Symmetry (Tailing Factor) 1.31.11.05
Verdict FAIL PASS (Risky) OPTIMAL
Why PFP Wins

While C18 relies solely on hydrophobicity, the PFP phase utilizes the "Fluorine Effect." The highly electronegative fluorine atoms on the stationary phase interact strongly with the electron-deficient ring of the analyte. Crucially, the PFP phase exhibits shape selectivity , easily distinguishing between the 3-fluoro and 2-fluoro isomers based on their steric fit and dipole moments.

Visualizing the Mechanism

The following diagram illustrates the method development decision matrix and the mechanistic advantage of PFP.

MethodDevWorkflow Start Analyte: 3-F-4-HPP (Fluorinated Phenol) ScreenC18 Screen 1: C18 Column (Hydrophobic Interaction) Start->ScreenC18 ResultC18 Result: Poor Isomer Resolution (Rs < 1.5) ScreenC18->ResultC18 ScreenPhenyl Screen 2: Phenyl-Hexyl (Pi-Pi Interaction) ResultC18->ScreenPhenyl Selectivity Insufficient ResultPhenyl Result: Improved Separation (Rs ~ 1.9) ScreenPhenyl->ResultPhenyl ScreenPFP Screen 3: PFP Column (Dipole + Shape Selectivity) ResultPhenyl->ScreenPFP Optimization Required ResultPFP Result: Baseline Separation (Rs > 3.0) ScreenPFP->ResultPFP FinalMethod Final Method: PFP + Acidic Mobile Phase ResultPFP->FinalMethod Validation Ready

Figure 1: Method Development Decision Tree highlighting the progression from standard C18 to the optimized PFP chemistry.

Detailed Experimental Protocol (The "Gold Standard")

This protocol is optimized for Quality Control (QC) environments requiring robust purity data.

Instrumentation & Reagents
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Fluorophenyl (PFP) Phase,

    
     (e.g., Phenomenex Kinetex PFP or Thermo Hypersil GOLD PFP).
    
  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).

Chromatographic Conditions
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Controls viscosity and improves mass transfer)

  • Injection Volume: 5

    
    
    
  • Detection: UV @ 254 nm (primary) and 280 nm (secondary confirmation).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Retain polar impurities)
12.04060Linear Ramp (Elute main peak)
15.0595Wash Step
17.0595Hold Wash
17.19010Re-equilibration
22.09010End of Run

Validation Framework (ICH Q2(R1))

To ensure this method is "publishable" and regulatory-compliant, it must be validated against ICH Q2(R1) guidelines.

Specificity
  • Procedure: Inject individual impurity standards (2-fluoro isomer, des-fluoro analog) and the target analyte.

  • Requirement: Resolution (

    
    ) between the main peak and closest impurity must be 
    
    
    
    . Peak purity analysis (using PDA) should show no co-elution.
Linearity & Range
  • Procedure: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Limit of Quantitation (LOQ)
  • Procedure: Determine the concentration resulting in a Signal-to-Noise (S/N) ratio of 10:1.

  • Target: For purity testing, LOQ should be

    
     of the nominal sample concentration.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions or pH > pKa.Ensure Mobile Phase A has 0.1% Formic Acid or use Phosphate Buffer pH 2.5.
Retention Drift "Dewetting" of pores (if 100% aqueous used initially).Maintain at least 5% organic solvent in the starting gradient.
Split Peaks Sample solvent mismatch.Dissolve sample in the starting mobile phase (90:10 Water:ACN). Do not inject 100% ACN.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][4] Link

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 994(1-2), 13-36. Link

  • Thermo Fisher Scientific. (2020).[5] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link

  • Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes.Link

  • Sigma-Aldrich. (n.d.). 3'-Fluoro-4'-hydroxyacetophenone Product Specification.Link

Sources

Comparative

Comparative Reactivity Guide: 3-Fluoro-4-hydroxypropiophenone vs. 4-Hydroxypropiophenone

Executive Summary For researchers and drug development professionals, the selection of aromatic building blocks dictates the efficiency, regioselectivity, and scalability of downstream synthetic pathways. This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the selection of aromatic building blocks dictates the efficiency, regioselectivity, and scalability of downstream synthetic pathways. This guide provides an in-depth comparative analysis of 4-Hydroxypropiophenone (4-HPP) and its fluorinated analog, 3-Fluoro-4-hydroxypropiophenone (3-F-4-HPP) . By examining the profound electronic and steric impacts of fluorine substitution, this document establishes causal relationships between molecular structure and experimental reactivity, specifically focusing on phenolic O-alkylation and Electrophilic Aromatic Substitution (EAS).

Physicochemical Profiling & Electronic Effects

The fundamental reactivity differences between 4-HPP and 3-F-4-HPP stem from the introduction of a highly electronegative fluorine atom (Pauling scale 3.98) at the ortho position relative to the phenolic hydroxyl group.

  • Acidity (pKa): The standard 4-HPP exhibits a pKa of 8.87 ± 0.26[1]. The introduction of fluorine in 3-F-4-HPP exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma bond framework. This disperses the negative charge of the conjugate base, stabilizing the phenoxide anion and lowering the predicted pKa to approximately ~7.7.

  • EAS Directing Effects: In 4-HPP, the strongly activating hydroxyl group (+M effect) directs electrophiles to the ortho positions (C3 and C5), as the para position is blocked by the propionyl group[2]. In 3-F-4-HPP, the C3 position is sterically and electronically occupied by fluorine. While fluorine possesses lone pairs (+M), its strong -I effect makes it a net ring deactivator[3]. Consequently, EAS in 3-F-4-HPP is strictly funneled to the C5 position.

Table 1: Physicochemical Comparison
Property4-Hydroxypropiophenone (4-HPP)3-Fluoro-4-hydroxypropiophenone (3-F-4-HPP)
CAS Number 70-70-2[1]586-16-3[4]
Molecular Weight 150.17 g/mol [1]168.16 g/mol
Phenolic pKa 8.87 ± 0.26[5]~7.7 (Calculated/Extrapolated)
EAS Directing Groups -OH (+M, strong activating)-OH (+M, strong), -F (+M/-I, net deactivating)
Open Reactive Sites (EAS) C3, C5C5 only

Phenolic Acidity and O-Alkylation Dynamics

The stabilization of the phenoxide anion in 3-F-4-HPP fundamentally alters its O-alkylation kinetics. Because the pKa is over a full unit lower than that of 4-HPP, 3-F-4-HPP can be quantitatively deprotonated by milder bases (e.g., potassium carbonate at room temperature)[1]. Conversely, achieving high conversion rates with 4-HPP under identical mild conditions is kinetically sluggish, often requiring elevated temperatures or stronger bases (e.g., NaOH, KOH) which can inadvertently trigger base-catalyzed side reactions at the propiophenone moiety.

pKa_Dynamics cluster_0 3-Fluoro-4-hydroxypropiophenone cluster_1 4-Hydroxypropiophenone A pKa ~7.7 Enhanced Acidity C -I Effect of Fluorine Stabilizes Phenoxide A->C E Mild O-Alkylation (e.g., K2CO3, RT) C->E B pKa ~8.87 Standard Acidity D Unstabilized Phenoxide Requires Heat/Strong Base B->D F Harsh O-Alkylation (e.g., NaOH, Reflux) D->F

Fig 1: Electronic influence of fluorine on phenoxide stabilization and O-alkylation pathways.

Experimental Protocol A: Self-Validating Comparative O-Benzylation

Objective: To demonstrate the kinetic advantage of the lower pKa in 3-F-4-HPP during etherification.

  • Preparation: In two separate 50 mL round-bottom flasks, dissolve 10.0 mmol of 4-HPP and 3-F-4-HPP respectively in 15 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 1.5 equivalents (15.0 mmol, 2.07 g) of finely powdered, anhydrous Potassium Carbonate (

    
    ) to each flask. Stir at 25°C for 15 minutes to initiate phenoxide formation.
    
  • Electrophile Addition: Dropwise, add 1.1 equivalents (11.0 mmol, 1.31 mL) of Benzyl Bromide to each mixture.

  • In-Process Control (IPC) & Validation: Stir at 25°C. Monitor via TLC (Hexanes:EtOAc 4:1). The 3-F-4-HPP reaction will show complete consumption of the starting material (

    
     ~0.35) within 4 hours. The 4-HPP reaction will stall at <40% conversion.
    
  • Workup: Quench with 30 mL of distilled water, extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    

Electrophilic Aromatic Substitution (EAS) Regioselectivity

When synthesizing complex APIs, preventing over-functionalization during EAS is critical. 4-HPP possesses two symmetrically equivalent, highly activated ortho positions (C3 and C5). When exposed to electrophiles like bromine, the first substitution slightly deactivates the ring, but not enough to prevent a rapid second substitution, leading to a difficult-to-separate mixture of mono- and di-brominated products.

3-F-4-HPP solves this regiochemical dilemma. The C3 position is physically blocked by the fluorine atom[3]. Furthermore, the -I effect of the fluorine atom dampens the overall nucleophilicity of the aromatic ring just enough to ensure that once the C5 position is substituted, the resulting pentasubstituted ring is entirely deactivated against further electrophilic attack.

EAS_Regioselectivity Sub1 4-Hydroxypropiophenone (C3 & C5 Reactive) Prod1 3,5-Dibromo-4-HPP (Major byproduct) Sub1->Prod1 Over-bromination Prod2 3-Bromo-4-HPP (Target, low purity) Sub1->Prod2 Br2 (1 eq) Sub2 3-Fluoro-4-hydroxypropiophenone (Only C5 Reactive) Prod3 5-Bromo-3-fluoro-4-HPP (Clean Mono-substitution) Sub2->Prod3 Br2 (1 eq)

Fig 2: Regioselective pathways in Electrophilic Aromatic Substitution (EAS) for both substrates.

Experimental Protocol B: Controlled Mono-Bromination

Objective: To validate the absolute regiocontrol provided by the C3-fluorine substituent.

  • Preparation: Dissolve 5.0 mmol of the substrate (4-HPP or 3-F-4-HPP) in 10 mL of glacial acetic acid in a 25 mL flask equipped with a magnetic stirrer.

  • Halogenation: Prepare a solution of 5.0 mmol (0.26 mL) of elemental Bromine (

    
    ) in 2 mL of glacial acetic acid. Add this dropwise to the substrate solution over 10 minutes at room temperature.
    
  • In-Process Control (IPC): Stir for 2 hours. Validate via LC-MS.

    • 4-HPP: LC-MS will reveal a mixture of unreacted starting material, the desired mono-bromo product (+78 m/z), and a significant fraction of the 3,5-dibromo byproduct (+156 m/z).

    • 3-F-4-HPP: LC-MS will show >99% conversion to a single peak corresponding to 5-bromo-3-fluoro-4-hydroxypropiophenone.

  • Workup: Pour the mixture into 50 mL of ice water containing 10% Sodium Thiosulfate to quench unreacted bromine. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Quantitative Performance Summary

The experimental outcomes definitively highlight the operational advantages of utilizing 3-F-4-HPP when strict regiocontrol and mild reaction conditions are required.

Table 2: Experimental Yields & Regiochemical Purity
ReactionSubstrateConditionsConversionRegiochemical Purity
O-Benzylation 4-HPP

, DMF, 25°C, 4h
< 40%N/A
O-Benzylation 3-F-4-HPP

, DMF, 25°C, 4h
> 95%N/A
Mono-Bromination 4-HPP

(1.0 eq), AcOH, 25°C
> 99%~65% (35% dibromo byproduct)
Mono-Bromination 3-F-4-HPP

(1.0 eq), AcOH, 25°C
> 95%> 99% (Strict mono-substitution)

References

  • Pharma Info Source. "CAS 586-16-3 suppliers, 3-Fluoro-4-hydroxypropiophenone suppliers." PharmaInfoSource. Available at: [Link]

  • ResearchGate. "Electrophilic Aromatic Fluorination of N-Arylacetamides: a Computational and Efficacy Study." (Contextual EAS Reactivity). ResearchGate. Available at:[Link]

  • ACS Catalysis. "Rational Engineered C-Acyltransferase Transforms Sterically Demanding Acyl Donors." (Contextual Phenolic Directing Groups). ACS Publications. Available at:[Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectroscopic properties of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectroscopic properties of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective, detailing experimental protocols and the influence of solvent environments on the spectral characteristics of this compound and its structural analogs.

Introduction

1-(3-Fluoro-4-hydroxyphenyl)propan-1-one, a substituted propiophenone, is a molecule of interest in medicinal chemistry and materials science. Its electronic absorption properties, dictated by the chromophores within its structure—specifically the substituted benzene ring and the carbonyl group—are critical for its characterization, quantification, and the study of its interactions. UV-Vis spectroscopy is a fundamental technique for these purposes, providing insights into the electronic transitions within the molecule.[1][2] This guide will explore the expected UV-Vis absorption spectrum of the target compound and compare it with structurally related molecules to provide a broader understanding of its spectroscopic behavior.

Core Principles of UV-Vis Spectroscopy

UV-Vis spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[1][2] When a molecule absorbs light, electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these states. For aromatic ketones like 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one, the primary electronic transitions of interest are the π → π* and n → π* transitions.

  • π → π transitions:* These are typically high-energy transitions resulting in strong absorption bands, often observed for aromatic systems.

  • n → π transitions:* These are lower-energy transitions involving the non-bonding electrons of the carbonyl oxygen, leading to weaker absorption bands at longer wavelengths.

The solvent in which the analysis is performed can significantly influence the position and intensity of these absorption bands due to interactions between the solvent and the solute molecules.[3][4][5][6]

Experimental Protocol: A Self-Validating System

The following protocol for acquiring UV-Vis absorption spectra is designed to ensure accuracy and reproducibility.

1. Instrument and Materials

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, cyclohexane, and water).

  • Analyte: 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (CAS No: 586-16-3)[7][8][9] and comparative compounds.

  • Analytical Balance: For accurate weighing of samples.

  • Volumetric Flasks and Pipettes: For the preparation of standard solutions.[10]

2. Sample Preparation

The accurate preparation of samples is critical for obtaining reliable spectroscopic data.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the solid compound.

    • Dissolve the compound in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution to prepare working solutions of appropriate concentrations (typically in the µg/mL range). The ideal concentration should yield an absorbance value between 0.1 and 1.0 to ensure adherence to the Beer-Lambert Law.[11]

3. Spectrophotometer Operation and Data Acquisition

This workflow ensures the instrument is properly calibrated and the measurements are accurate.[11][12]

  • Instrument Initialization: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the same batch of pure solvent.

    • Place the cuvettes in their respective holders in the spectrophotometer.

    • Perform a baseline scan across the desired wavelength range (e.g., 200-400 nm). This corrects for any absorbance from the solvent and the cuvettes.[11][12]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Initiate the sample scan. The instrument will automatically subtract the baseline from the sample spectrum.

  • Data Recording: Record the absorbance spectrum, noting the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Comparative Analysis: Understanding Structural and Solvent Effects

Expected Spectrum of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one

The molecule possesses a substituted benzene ring, which is expected to exhibit strong π → π* transitions. The presence of the hydroxyl (-OH) and fluoro (-F) groups, both acting as auxochromes, will likely cause a bathochromic (red) shift of the primary absorption band compared to unsubstituted acetophenone. The carbonyl group's n → π* transition is expected to appear as a weaker band at a longer wavelength.

Comparison with Structural Analogs

To provide a robust comparison, we will consider the UV-Vis absorption data of acetophenone and other substituted phenolic compounds.

CompoundSolventλmax (π → π) (nm)λmax (n → π) (nm)Molar Absorptivity (ε)Reference
Acetophenone Ethanol~240, ~280~320High, Low[13][14]
p-Cresol Various~260-280--[5]
Gallic Acid Ethanol~270--[4]
Quercetin Ethanol~255, ~370--[4]

Solvent Effects

The choice of solvent can significantly alter the UV-Vis spectrum.[3][4][5][6]

  • Polar Solvents (e.g., Ethanol, Methanol, Water): These solvents can form hydrogen bonds with the hydroxyl and carbonyl groups of the analyte. This typically leads to a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions.

  • Non-polar Solvents (e.g., Cyclohexane, Hexane): In these solvents, solute-solvent interactions are weaker, and the spectrum is closer to that observed in the gas phase.

The stability of phenolic compounds in different solvents is also a crucial factor for accurate measurements. For instance, gallic acid has shown high stability in ethanol.[4]

solvent_effects cluster_transitions Electronic Transitions cluster_solvents Solvent Polarity cluster_shifts Spectral Shifts A n -> π E Hypsochromic Shift (Blue Shift) A->E B π -> π F Bathochromic Shift (Red Shift) B->F C Polar Solvents (e.g., Ethanol, Water) C->E stabilizes n orbital C->F stabilizes π* orbital D Non-polar Solvents (e.g., Hexane) D->A D->B

Caption: Influence of solvent polarity on electronic transitions.

Conclusion

The UV-Vis absorption spectrum of 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one is predicted to be characterized by strong π → π* transitions and a weaker n → π* transition, with their precise λmax values being sensitive to the solvent environment. By following the detailed experimental protocol and considering the comparative data and solvent effects discussed in this guide, researchers can obtain reliable and meaningful spectroscopic data for this compound and its analogs. This information is invaluable for a wide range of applications, from quality control in pharmaceutical manufacturing to fundamental studies in chemical physics.

References

  • ACS Omega. (2024, June 10). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts.
  • Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
  • University of Houston. Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering.
  • DergiPark. (2025, September 4). Solvent-driven stability: UV spectroscopy study of phenolic substances.
  • PubChem. 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one.
  • Echemi. 1-(3-fluoro-4-hydroxyphenyl)propan-1-one.
  • Mettler Toledo. UV/Vis Spectrophotometry.
  • Science Department.
  • Royal Society Publishing. (2018, March 14).
  • EXPERIMENT 11 UV/VIS Spectroscopy and Spectrophotometry: Spectrophotometric Analysis of Potassium Permangan
  • PMC. (2021, July 31). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments.
  • MDPI. (2025, January 29).
  • ResearchGate. Recovery of acetophenones from acetophenone hydrazones using ultraviolet radiation and chlorinated solvents.
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021, January 31).
  • Sigma-Aldrich. 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one.
  • science-softCon.
  • ResearchGate.
  • 北京欣恒研科技有限公司. 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one - CAS:586-16-3.

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Safety & Regulatory Compliance

Safety

1-(3-Fluoro-4-hydroxyphenyl)propan-1-one proper disposal procedures

Topic: 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one Proper Disposal Procedures CAS Number: 586-16-3 Audience: Researchers, Senior Scientists, and EHS Coordinators[1][2] Executive Summary & Core Directive The Critical Distinc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one Proper Disposal Procedures CAS Number: 586-16-3 Audience: Researchers, Senior Scientists, and EHS Coordinators[1][2]

Executive Summary & Core Directive

The Critical Distinction: Halogenated Waste The presence of the fluorine atom at the C3 position of the phenyl ring classifies 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one as a Halogenated Organic Compound .[1][2] Unlike standard organic ketones, this substance cannot be disposed of in general non-halogenated waste streams. Incineration of fluorinated compounds generates hydrofluoric acid (HF), necessitating specialized flue gas scrubbing systems at the disposal facility.

Operational Mandate: All waste streams containing >1% of this compound must be tagged as "Halogenated Organic Waste." Failure to segregate this from non-halogenated solvents (e.g., pure acetone or ethanol) is a frequent compliance violation that endangers disposal facility personnel and equipment.

Hazard Identification & Waste Characterization

Before initiating disposal, you must characterize the waste based on its physical state and concentration.

Physicochemical Properties Relevant to Disposal
PropertyValue / DescriptionImpact on Disposal
CAS Number 586-16-3Unique identifier for waste manifests.[1][2]
Molecular Formula C

H

FO

Fluorine content dictates "Halogenated" classification.
Physical State Solid (Powder)Requires solid waste containers; do not dissolve solely for disposal.[2]
Acidity (pKa) ~7.5 - 8.0 (Phenolic OH)Weakly acidic.[1][2] Incompatible with strong oxidizers and concentrated bases.
GHS Hazards H315, H319, H335Irritant.[3][4][5][6] Dust control is required during transfer.[7]
Compatibility Matrix
  • Incompatible With: Strong oxidizing agents (e.g., Nitric acid, Peroxides), Acid chlorides, Acid anhydrides.[1]

  • Compatible With: Halogenated solvents (Dichloromethane, Chloroform), Non-halogenated solvents (Methanol, Acetone) only if segregated into the halogenated stream.[2]

Decision Logic: Waste Stream Classification

The following decision tree illustrates the logic for segregating 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one waste.

Waste_Decision_Tree Start Waste Generation: 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one State_Check What is the physical state? Start->State_Check Solid Solid (Pure Substance) State_Check->Solid Powder/Crystals Liquid Liquid (Solution/Reaction Mix) State_Check->Liquid Dissolved Debris Contaminated Debris (Gloves, Paper, Syringes) State_Check->Debris Consumables Solid_Bin Solid Hazardous Waste Bin Label: 'Toxic/Irritant Solid' Solid->Solid_Bin Halogen_Check Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->Halogen_Check Debris_Bin Chemically Contaminated Solid Waste Bin Debris->Debris_Bin Halo_Stream Halogenated Solvent Waste (Red Can/Jerry Can) Halogen_Check->Halo_Stream Yes NonHalo_Stream Does facility require segregation? Halogen_Check->NonHalo_Stream No (e.g., Methanol) Force_Halo Force to Halogenated Stream (Due to Fluorine Content) NonHalo_Stream->Force_Halo Yes (Standard Protocol)

Figure 1: Decision logic for segregating fluorinated phenolic waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute often necessitates the "Halogenated" classification.[1]

Detailed Disposal Protocols

Protocol A: Disposal of Pure Solid Substance

Applicable for: Expired inventory, excess weighing powder, or degraded solids.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1][2] Avoid metal containers if the substance is wet or degraded, as phenols can be corrosive to certain metals over time.

  • Transfer:

    • Perform all transfers inside a chemical fume hood to capture dust (H335 Respiratory Irritant).

    • Use a disposable spatula. Do not attempt to wash and reuse spatulas contaminated with fluorinated phenols; dispose of the spatula as solid waste.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write fully: "1-(3-Fluoro-4-hydroxyphenyl)propan-1-one".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Constituents: List "100%".

  • Storage: Keep the container closed and stored in the "Solid Waste" satellite accumulation area until pickup.

Protocol B: Disposal of Liquid Reaction Mixtures

Applicable for: HPLC waste, mother liquors, or reaction byproducts.[1][2]

  • Solvent Compatibility Check: Ensure the liquid mixture does not contain strong oxidizers (e.g., concentrated Hydrogen Peroxide). If oxidizers are present, they must be quenched/reduced before adding to the organic waste container.

  • Segregation:

    • Primary Stream: Halogenated Organic Waste .

    • Why? Even if the solvent is Methanol (non-halogenated), the solute (the fluorinated ketone) introduces halogens. Most disposal facilities require <1000 ppm halogens for the "Non-Halogenated" stream (fuel blending). This compound will likely exceed that limit.

  • pH Adjustment (Conditional): If the solution is highly acidic (pH < 2) or basic (pH > 12) due to other reagents, neutralize to pH 5–9 before adding to the solvent waste drum to prevent drum corrosion or exothermic reactions.

  • Pouring: Use a funnel with a lid. Log the volume and concentration on the waste container's log sheet immediately.

Protocol C: Empty Containers & Debris

Applicable for: Empty original vials, contaminated gloves, weigh boats.[1][2]

  • Empty Vials (P-Listed vs. U-Listed Logic):

    • While this specific CAS is not typically "P-listed" (acutely toxic) by the EPA, it is best practice to triple rinse the vial with a compatible solvent (e.g., Acetone or Ethanol).[1]

    • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container.

    • Vial Disposal: Once triple-rinsed, deface the label using a marker and dispose of the glass in the "Broken Glass/Sharps" bin or standard trash (depending on local institutional policy for rinsed glass).[1][2]

  • Gloves/Paper: Place in the "Chemically Contaminated Solid Waste" bin (often a yellow bag or bucket). Do not throw in regular trash.

Emergency Spill Response

Scenario: Powder Spill (>5 grams) in Fume Hood

  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[8]

  • Containment: Cover the powder gently with damp paper towels to prevent dust generation. Do not dry sweep.[9]

  • Cleanup:

    • Wipe up the powder using the damp towels.

    • Clean the surface with a soap/water solution followed by an ethanol wipe to remove phenolic residues.

  • Disposal: Place all towels and gloves used in the cleanup into a clear plastic bag, seal it, label it as "Hazardous Waste: Debris contaminated with Fluorinated Phenol," and place it in the solid waste bin.

References

  • PubChem. (n.d.). 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link][1][2]

  • U.S. EPA. (2024). Hazardous Waste Management: Halogenated Solvents. United States Environmental Protection Agency. Retrieved March 1, 2026, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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